(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Description
FLUPROSTENOL is a small molecule drug with a maximum clinical trial phase of II.
synthetic prostaglandin F 2 alpha analog used as an abortifacient; RN given refers to ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isome
Structure
2D Structure
3D Structure
Properties
CAS No. |
40666-16-8 |
|---|---|
Molecular Formula |
C23H29F3O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1 |
InChI Key |
WWSWYXNVCBLWNZ-CHPNCWRZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Other CAS No. |
54276-17-4 40666-16-8 |
Related CAS |
55028-71-2 (mono-hydrochloride salt) |
Synonyms |
fluprostenol fluprostenol monosodium salt fluprostenol, ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isomer fluprostenol, ((1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-(+-))-isomer ICI 81,008 |
Origin of Product |
United States |
Academic Context and Research Significance of Fluprostenol Within Prostanoid Chemistry and Biology
Historical Perspectives in Prostanoid Agonist Research
The discovery of prostaglandins (B1171923) in the 1930s as potent bioactive substances in human semen marked the beginning of an intense period of research into this class of molecules. jci.org By 1962, the structures of the first six prostaglandins were elucidated, revealing them to be 20-carbon carboxylic acids with a five-membered ring. jci.org This structural understanding paved the way for investigations into their biosynthesis from essential fatty acids, primarily arachidonic acid, through the action of cyclooxygenase (COX) enzymes. jci.orgnih.gov
Early research focused on understanding the wide-ranging and often potent effects of natural prostaglandins on various physiological systems, including smooth muscle contraction, blood pressure regulation, and inflammation. taylorandfrancis.comnih.gov However, the therapeutic application of natural prostaglandins was limited by their rapid metabolism and chemical instability. caymanchem.com This led to a concerted effort in the mid-20th century to synthesize more stable and selective analogues.
The development of synthetic prostanoid agonists was driven by the desire to isolate and enhance specific biological activities while minimizing undesirable side effects. google.comnih.gov Researchers sought to create compounds that could selectively target one of the several prostanoid receptor subtypes (DP, EP, FP, IP, and TP) that mediate the diverse actions of prostaglandins. nih.govnih.govresearchgate.net Fluprostenol (B1673476) emerged from this era of research as a potent and selective agonist for the prostaglandin (B15479496) F (FP) receptor. caymanchem.comnih.govtocris.comwikipedia.org Its structure, featuring a trifluoromethylphenoxy group, was a key modification that conferred increased metabolic stability compared to the naturally occurring PGF2α. caymanchem.comgoogle.com This enhanced stability, coupled with its high affinity for the FP receptor, made fluprostenol a valuable tool for both veterinary applications and fundamental research. caymanchem.comglpbio.com
Contemporary Research Paradigms for Prostaglandin F2α Analogues
In recent years, research on PGF2α analogues like fluprostenol has continued to evolve, driven by new technologies and a deeper understanding of prostanoid receptor signaling. researchgate.netnih.gov Contemporary research paradigms are characterized by a multi-faceted approach that encompasses molecular pharmacology, cell biology, and the development of novel therapeutic strategies.
A significant area of modern research involves the detailed characterization of the interaction between PGF2α analogues and their receptors. nih.gov Studies have focused on determining the binding affinities and activation profiles of various analogues at different prostanoid receptor subtypes. nih.govtocris.com For instance, fluprostenol is recognized for its high selectivity for the FP receptor, with significantly lower affinity for other prostanoid receptors. nih.gov This selectivity is crucial for its targeted effects and has been a benchmark in the development of other selective FP receptor agonists.
Interactive Data Table: Receptor Binding Affinities of Prostanoids
| Compound | Receptor | Ki (nM) | Species |
| Fluprostenol | FP | 3-4 | Mouse |
| PGF2α | FP | 3-4 | Mouse |
| PGD2 | FP | <100 | Mouse |
| 17-phenyl-PGE2 | FP | <100 | Mouse |
| PGE2 | FP | <100 | Mouse |
| Data sourced from a study on mouse prostanoid receptors expressed in Chinese hamster ovary cells. nih.gov |
The investigation of downstream signaling pathways activated by PGF2α analogues is another key research focus. oup.comnih.gov Upon binding to the FP receptor, a G-protein coupled receptor, fluprostenol initiates a cascade of intracellular events. oup.com Research has shown that fluprostenol activates phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and an increase in intracellular calcium concentration. oup.comnih.gov Studies in human myometrial cells have demonstrated that the FP receptor's affinity for fluprostenol in activating PLC is higher than that for PGF2α. oup.com This line of inquiry helps to elucidate the precise mechanisms by which these analogues exert their physiological effects.
Furthermore, contemporary research explores the therapeutic potential of PGF2α analogues in a variety of contexts beyond their traditional uses. For example, the isopropyl ester of fluprostenol, known as travoprost (B1681362), is an established treatment for glaucoma, acting to lower intraocular pressure. google.commedchemexpress.comcaymanchem.com Research in this area investigates the molecular mechanisms underlying this effect, including the enhancement of uveoscleral outflow and the modulation of the trabecular meshwork. nih.govresearchgate.net Recent studies have also highlighted the antifibrotic effects of fluprostenol in human trabecular meshwork cells, suggesting a potential role in mitigating the pathological changes associated with glaucoma. researchgate.net
Finally, the phenomenon of biased agonism is a growing area of interest in prostanoid research. jst.go.jp This concept suggests that different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. While much of this research has focused on other prostanoid receptors like the EP receptors, the principles of biased agonism could have significant implications for the future design and application of PGF2α analogues, potentially allowing for the development of drugs with even more refined and targeted therapeutic actions. jst.go.jp
Interactive Data Table: Research Findings on Fluprostenol
| Research Area | Key Findings | References |
| Receptor Binding | High affinity and selectivity for the FP receptor. | caymanchem.comnih.gov |
| Signal Transduction | Activates phospholipase C and mobilizes intracellular calcium. | oup.comnih.gov |
| Ocular Research | Lowers intraocular pressure by enhancing uveoscleral outflow. Exhibits antifibrotic effects in trabecular meshwork cells. | nih.govresearchgate.net |
| Synthetic Chemistry | Chemoenzymatic syntheses have been developed for efficient production. | nih.govrsc.org |
| Reproductive Biology | Potent luteolytic agent. | caymanchem.com |
Synthetic Methodologies and Chemo Enzymatic Approaches to Fluprostenol and Its Analogues
Total Synthesis Strategies for Fluprostenol (B1673476)
Total synthesis of fluprostenol requires precise control over the stereochemistry of the cyclopentane (B165970) core and its two side chains. Various strategies have been developed to address this challenge, moving from classical approaches to more modern, catalyst-controlled methods.
The construction of fluprostenol's multiple stereocenters with the correct configuration is the most critical aspect of its synthesis. Modern strategies employ a combination of asymmetric catalysis and enzymatic reactions to achieve high stereoselectivity.
A prominent chemoenzymatic approach utilizes enzymes to set key stereocenters. nih.gov An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of a dichloro-containing bicyclic ketone intermediate achieves an enantiomeric excess (ee) of 99%. nih.govsemanticscholar.orgresearchgate.net This is followed by a ketoreductase (KRED)-catalyzed diastereoselective reduction of an enone intermediate, which establishes the stereochemistry of the ω-side-chain with a high diastereomeric ratio (up to 99:1 dr). nih.govsemanticscholar.orgresearchgate.netrsc.org This combination of enzymatic redox transformations ensures the critical stereochemical configurations are installed under mild conditions. nih.gov
Other non-enzymatic stereoselective methods have also been reported. One such strategy involves an enyne cycloisomerization to construct the multiply substituted five-membered ring with excellent selectivity (>20:1 d.r., 98% e.e.). nih.gov Another advanced approach uses a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction. This method couples a racemic bicyclic allyl chloride with an alkenyl boronic ester to create cyclopentyl intermediates with three contiguous stereocenters in 99% ee as a single diastereoisomer. tmc.edu
Table 1: Key Stereoselective Reactions in Fluprostenol Synthesis
| Reaction Type | Catalyst/Enzyme | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | Baeyer–Villiger Monooxygenase (BVMO) | Oxidation of a bicyclic ketone to a lactone. | Sets stereochemistry of the cyclopentane core (99% ee). | nih.govsemanticscholar.org |
| Ketone Reduction | Ketoreductase (KRED) | Reduction of the C-15 keto group on the ω-side-chain precursor. | Creates the C-15 alcohol with high diastereoselectivity (up to 99:1 dr). | nih.govrsc.org |
| Enyne Cycloisomerization | Metal Catalyst | Construction of the substituted five-membered ring. | Excellent diastereomeric ratio (>20:1) and enantiomeric excess (98% ee). | nih.gov |
| Suzuki–Miyaura Coupling | Rhodium (Rh) Catalyst | Formation of the cyclopentyl core with an attached side chain. | Creates three contiguous stereocenters (99% ee, single diastereoisomer). | tmc.edu |
Many synthetic routes to fluprostenol and other prostaglandins (B1171923) converge on common key intermediates. The Corey lactone has historically been a cornerstone intermediate for prostaglandin (B15479496) synthesis, providing a versatile scaffold with the correct stereochemistry for the cyclopentane ring. researchgate.netmdpi.comnih.gov
A unified chemoenzymatic synthesis for fluprostenol and related prostaglandins starts from a readily available dichloro-containing bicyclic ketone (compound 6a ). nih.govrsc.org The pathway proceeds through several key intermediates as follows:
Baeyer-Villiger Oxidation : The starting bicyclic ketone 6a undergoes stereoselective oxidation catalyzed by a Baeyer-Villiger monooxygenase (BVMO) to yield the key lactone intermediate 7a . semanticscholar.orgrsc.org
Formation of Diol : Lactone 7a is converted into a diol (10 ) through a sequence involving dechlorination, a Prins reaction, and deformylation. nih.govrsc.org
Enone Formation : The diol 10 is oxidized and then subjected to a Horner-Wadsworth-Emmons (HWE) olefination to generate the enone intermediate (12d ), which contains the precursor to the ω-side chain. researchgate.net
Biocatalytic Reduction : The keto group in the enone 12d is stereoselectively reduced using a ketoreductase (KRED) to produce the allylic alcohol-containing lactone 13d . nih.govrsc.org
Final Assembly : The synthesis is completed through a three-step sequence starting from lactone 13d : hydrolysis of a protecting group, reduction of the lactone to a lactol with Diisobutylaluminium hydride (DIBAL-H), and finally, a Wittig olefination to install the α-side chain, yielding fluprostenol. nih.govrsc.orgmdpi.com
Table 2: Key Synthetic Intermediates for Fluprostenol
| Intermediate Name/Class | Structure Description | Role in Synthesis | Reference |
|---|---|---|---|
| Dichloro-containing bicyclic ketone | A bicyclo[3.2.0]heptanone derivative with two chlorine atoms. | Readily available starting material for unified chemo-enzymatic synthesis. | nih.govrsc.org |
| Corey Lactone (and equivalents) | A functionalized bicyclic γ-lactone. | Classic key intermediate providing the stereochemically defined cyclopentane core. | researchgate.netmdpi.comnih.gov |
| Enone Intermediate | A cyclopentanone (B42830) derivative with an α,β-unsaturated ketone in the ω-side chain precursor. | Substrate for the key stereoselective KRED-catalyzed reduction. | nih.govresearchgate.net |
| Allylic alcohol-containing lactone | The product of the KRED reduction, containing the C-15 hydroxyl group. | Penultimate intermediate before final side chain attachment. | nih.govrsc.org |
Stereoselective Synthesis Approaches
Semisynthesis and Biocatalytic Modifications of Fluprostenol Precursors
Semisynthesis combines the extraction of complex natural or synthetic precursors with subsequent chemical or enzymatic modifications. taylorandfrancis.com In the context of fluprostenol, chemoenzymatic strategies are paramount, leveraging the high chemo-, regio-, and stereoselectivity of enzymes to perform transformations that are challenging for traditional chemical methods. nih.govnih.gov
Biocatalytic retrosynthesis guides the design of these efficient pathways. nih.govrsc.org Instead of relying solely on chemical transformations, key stereochemical steps are planned around specific enzymatic reactions. For fluprostenol, the two most critical biocatalytic modifications are:
BVMO-Catalyzed Oxidation : The use of a Baeyer-Villiger monooxygenase to convert a prochiral bicyclic ketone into a chiral lactone is a cornerstone of this approach. This step establishes the core stereochemistry of the cyclopentane ring with very high enantiomeric purity. nih.govsemanticscholar.orgresearchgate.net
KRED-Catalyzed Reduction : The stereoselective reduction of the C-15 ketone on the enone precursor is often difficult to control with chemical reagents. Ketoreductases (KREDs), however, can achieve this reduction with exceptional diastereoselectivity, yielding the desired (R)-alcohol configuration of the final product under mild, environmentally friendly conditions. nih.govrsc.org Other biocatalysts, such as the yeast Pichia anomala, have also been explored for this highly diastereoselective reduction. nih.gov
Design and Synthesis of Fluprostenol Analogues for Structure-Activity Relationship (SAR) Studies
To investigate the structure-activity relationships of fluprostenol and develop new therapeutic agents, numerous analogues have been designed and synthesized. These studies typically involve modifying the α-chain, the ω-chain, or the cyclopentane core.
Systematic modification of the fluprostenol structure has yielded valuable insights. Key derivatization strategies include:
Esterification of the Carboxylic Acid : The carboxylic acid of the α-chain is a common point of modification. For instance, the isopropyl ester of fluprostenol is the compound known as travoprost (B1681362), a widely used antiglaucoma agent. semanticscholar.orgrsc.org This esterification often creates a prodrug that is hydrolyzed in vivo to the active free acid.
ω-Chain Modification : The phenoxy group at the end of the ω-chain is critical for activity. Modifications here, such as altering the substitution pattern on the phenyl ring, are explored to fine-tune receptor binding and selectivity. google.com
Lactone Formation : Intramolecular cyclization between the C-1 carboxylic acid and the C-15 hydroxyl group can form a 1,15-lactone. nih.govresearchgate.net These macrolactones have been synthesized as potential alternative prodrugs to the corresponding esters. mdpi.comdntb.gov.ua
Skeletal Alterations : More profound changes involve altering the prostaglandin backbone itself. A series of 13-oxa analogues, where the C-13 carbon is replaced by an oxygen atom, were designed and synthesized from the commercially available Corey aldehyde benzoate. nih.gov This modification aimed to optimize topical activity and reduce potential side effects. nih.gov
Use of Protecting Groups for Analogue Synthesis : The use of robust protecting groups, such as tert-butyldimethylsilyl (TBDMS), allows for the creation of stable, crystalline bis-TBDMS-protected intermediates. These purified intermediates serve as versatile platforms for the synthesis of various F-series prostaglandin analogues, including those of fluprostenol. google.com
Table 3: Examples of Fluprostenol Analogues and Modification Sites for SAR Studies
| Analogue Type | Modification Site | Purpose of Modification | Example Compound | Reference |
|---|---|---|---|---|
| Ester Prodrug | C-1 Carboxylic Acid | Improve bioavailability/ocular penetration. | Travoprost (Fluprostenol isopropyl ester) | semanticscholar.orgrsc.org |
| Lactone Prodrug | C-1 Carboxylic Acid and C-15 Hydroxyl | Create an alternative prodrug form. | Fluprostenol-1,15-lactone | nih.govresearchgate.netdntb.gov.ua |
| Skeletal Analogue | C-13 Position | Optimize activity and reduce side effects by replacing carbon with oxygen. | 13-oxa-fluprostenol analogues | nih.gov |
| ω-Chain Analogue | Phenyl ring on ω-chain | Fine-tune receptor binding and selectivity. | Analogues with substituted phenyl rings. | google.com |
The development of unified and divergent synthetic strategies is crucial for generating libraries of fluprostenol analogues for SAR studies. nih.govnih.gov A divergent approach allows for the creation of multiple, structurally related compounds from a single, advanced common intermediate. nih.govresearchgate.net For example, the chemoenzymatic synthesis starting from the bicyclic ketone 6a is a unified strategy that can produce not only fluprostenol but also cloprostenol (B1669231), bimatoprost (B1667075), and PGF2α by introducing different ω-chain precursors at the Horner-Wadsworth-Emmons olefination step. nih.govresearchgate.netrsc.org
This modularity is highly advantageous for medicinal chemistry programs as it enables the rapid synthesis of a library of analogues. By systematically varying the building blocks for both the α- and ω-chains, chemists can efficiently explore the chemical space around the core fluprostenol structure. mdpi.com While the literature does not extensively detail high-throughput screening (HTS) protocols specifically for fluprostenol analogues, the ability to perform library synthesis is a key prerequisite for such campaigns. The availability of these synthetic routes allows for the generation of sufficient compound diversity to fuel HTS efforts aimed at identifying new leads with improved therapeutic profiles.
Molecular Pharmacology of Fluprostenol: Receptor Interactions and Intracellular Signaling
Prostanoid Receptor Subtype Selectivity and Binding Kinetics of Fluprostenol (B1673476)
The pharmacological activity of Fluprostenol is defined by its high selectivity for the FP receptor subtype over other prostanoid receptors. guidetopharmacology.org This selectivity is quantified through binding affinity and functional potency measurements.
Affinity and Efficacy at FP Receptors
Fluprostenol demonstrates high affinity and potent agonist activity at the FP receptor. Its biologically active form, also known as Travoprost (B1681362) acid or (+)-Fluprostenol, binds with high affinity to the FP receptor, with reported binding inhibition constant (Ki) values of approximately 35 nM to 49.9 nM. nih.gov Functional assays confirm its high efficacy; for instance, Fluprostenol stimulates phosphoinositide turnover in cells expressing the cloned human FP receptor with a half-maximal effective concentration (EC₅₀) of 3.2 nM to 6.1 nM. researchgate.net It also potently stimulates intracellular calcium mobilization in various cell lines expressing FP receptors, with EC₅₀ values reported between 17.5 nM and 37.3 nM.
Table 1: Affinity (Ki) and Efficacy (EC₅₀) of Fluprostenol at FP Receptors This table is interactive. You can sort and filter the data.
| Parameter | Value | Assay System | Source |
|---|---|---|---|
| Ki | 35 nM | PG receptor binding | nih.gov |
| Ki | 49.9 nM | FP prostaglandin (B15479496) receptor | |
| EC₅₀ | 2.4 nM | FP prostaglandin receptor | |
| EC₅₀ | 3.2 nM | Cloned human ciliary body FP receptor (PI turnover) | researchgate.net |
| EC₅₀ | 6.1 nM | Cloned human ciliary body FP receptor (PI turnover) | researchgate.net |
| EC₅₀ | 17.5 nM | Cloned human ocular FP receptors (Ca²⁺ mobilization) | |
| pEC₅₀ | 5.82 | Human umbilical vein (Contraction) | nih.gov |
Interaction Profile with Other Prostanoid Receptors (e.g., EP, IP, DP, TP)
Fluprostenol is distinguished by its high selectivity for the FP receptor. guidetopharmacology.org Studies evaluating its binding to a panel of prostanoid receptors show that it binds only weakly to other receptor subtypes, such as the prostaglandin E (EP), prostaglandin I (IP), prostaglandin D (DP), and thromboxane (B8750289) (TP) receptors. nih.gov For example, the binding affinity of Fluprostenol for the DP, EP₁, EP₃, EP₄, IP, and TP receptors is in the sub-micromolar to micromolar range, demonstrating a significantly lower affinity compared to its nanomolar affinity for the FP receptor. nih.govmedchemexpress.com One study quantified the selectivity, showing that the affinity of travoprost free acid ((S)-Fluprostenol) for the FP receptor is approximately 100-fold higher than for the EP₃ receptor and over 1000-fold higher than for the DP, EP₄, IP, and TP receptors. nih.gov This high degree of selectivity ensures that its pharmacological effects are primarily mediated through the FP receptor.
Table 2: Binding Affinity (Ki) of Fluprostenol Acid for Various Prostanoid Receptors This table is interactive. You can sort and filter the data.
| Receptor Subtype | Ki (nM) | Selectivity vs. FP (Fold-Difference) | Source |
|---|---|---|---|
| FP | 35 | - | nih.gov |
| EP₁ | 9540 | ~273x | nih.gov |
| EP₃ | 3501 | ~100x | nih.gov |
| EP₄ | 41000 | ~1171x | nih.gov |
| DP | 52000 | ~1486x | nih.gov |
| IP | ≥90000 | ~2571x | nih.gov |
| TP | ≥121000 | ~3457x | nih.gov |
Ligand-Receptor Binding Assays and Computational Modeling
The binding characteristics of Fluprostenol are determined using various ligand-receptor binding assays. labome.comgiffordbioscience.com A common method is the radioligand binding assay, where a radioactively labeled ligand is used to quantify the binding of unlabeled ligands, like Fluprostenol, to the target receptor. labome.comnih.gov For FP receptors, these assays often use [³H]PGF₂α or the tritiated form of Fluprostenol's active acid, [³H]AL-5848, to characterize the binding sites in tissues or cells expressing the receptor. colab.ws Competition binding studies, where Fluprostenol competes with the radioligand, are used to determine its inhibition constant (Ki), a measure of affinity. colab.ws
Computational modeling techniques, such as molecular docking and homology modeling, are also employed to understand ligand-receptor interactions at a molecular level. nih.govgla.ac.uk These methods use the three-dimensional structures of the ligand and receptor to predict binding poses and key interactions. nih.gov For G protein-coupled receptors like the FP receptor, where crystal structures can be challenging to obtain, homology models are often built based on the structures of related receptors. researchgate.net These computational approaches can help identify the specific amino acid residues within the receptor's binding pocket that are crucial for the high-affinity and selective binding of ligands like Fluprostenol. researchgate.net
G Protein-Coupled Receptor (GPCR) Activation and Downstream Signaling Pathways
Upon binding to Fluprostenol, the FP receptor, a G protein-coupled receptor (GPCR), undergoes a conformational change that initiates intracellular signaling cascades. The FP receptor preferentially couples to G proteins of the Gq/11 family.
Adenylyl Cyclase Modulation and Cyclic AMP (cAMP) Signaling
The primary signaling pathway for FP receptors does not involve the direct modulation of adenylyl cyclase. Prostanoid receptors such as DP, EP₂, EP₄, and IP are known to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.gov Conversely, EP₃ receptors can couple to Gi proteins, which inhibits adenylyl cyclase and reduces cAMP levels. The FP receptor, however, primarily signals through the Gq/11 pathway, meaning its activation by Fluprostenol does not typically result in a significant change in cAMP production.
Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization
The activation of the FP receptor by Fluprostenol robustly stimulates the Gq/11-mediated pathway. This activation leads to the stimulation of the enzyme phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol and causing a rapid increase in intracellular calcium concentration. nih.gov This mobilization of intracellular calcium is a key signaling event downstream of FP receptor activation and is consistently observed in response to Fluprostenol in cells expressing FP receptors. arvojournals.org This pathway is responsible for many of the physiological effects mediated by FP receptor agonists, such as smooth muscle contraction. nih.gov
MAPK/ERK Pathway Activation and Gene Expression Modulation
Fluprostenol, acting as a selective and potent agonist at the prostaglandin F (FP) receptor, initiates a cascade of intracellular events, prominently featuring the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. nih.govaacrjournals.org This signaling axis is crucial for mediating a variety of cellular processes, including gene expression, proliferation, and differentiation. wikipedia.orgfrontiersin.org
The activation of the MAPK/ERK pathway by Fluprostenol can occur through at least two distinct mechanisms. The canonical pathway involves the coupling of the activated FP receptor to the Gαq protein. nih.gov This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC). nih.govresearchgate.net PKC can then phosphorylate and activate components of the MAPK cascade, leading to the phosphorylation of ERK1/2. researchgate.net
Alternatively, studies have revealed a G-protein-independent mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR). aacrjournals.orgresearchgate.net Upon Fluprostenol binding, the FP receptor can trigger the activation of Src kinase, which leads to the cleavage and release of membrane-bound EGF-like ligands by matrix metalloproteinases (MMPs). These ligands then bind to and activate the EGFR, initiating the Ras-Raf-MEK-ERK signaling cascade. aacrjournals.orgfrontiersin.org This transactivation mechanism has been observed in various cell types, including human endometrial adenocarcinoma cells and osteoblasts. aacrjournals.orgnih.gov
The downstream consequence of MAPK/ERK activation by Fluprostenol is the significant modulation of gene expression. Activated ERK translocates to the nucleus, where it phosphorylates and activates a host of transcription factors, altering the expression of target genes. wikipedia.org This has profound effects on cellular function, as evidenced by several research findings:
Tissue Remodeling and Fibrosis: In human trabecular meshwork cells, Fluprostenol was found to block the fibrotic effects induced by connective tissue growth factor (CTGF). It dose-dependently inhibited the CTGF-induced expression of fibronectin, collagen type IV, and collagen type VI. Concurrently, Fluprostenol treatment induced the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix degradation. uct.ac.za In a mouse model of endometriosis, Fluprostenol treatment upregulated the expression of MMP-9 and downregulated its natural inhibitor, TIMP-1. nih.gov
Angiogenesis: In endometrial adenocarcinoma cells, FP receptor activation by PGF2α, and by extension Fluprostenol, leads to increased expression and secretion of Vascular Endothelial Growth Factor (VEGF) via the EGFR transactivation pathway. aacrjournals.org
Cell Survival and Apoptosis: In endometriotic lesions, Fluprostenol demonstrated an anti-apoptotic effect by down-regulating the pro-apoptotic protein Bax and up-regulating the anti-apoptotic protein Bcl-2. nih.gov
Other Genes: Research has also shown that Fluprostenol can decrease the expression of Oviductal Glycoprotein 1 (OVGP1). mdpi.com
Table 1: Modulation of Gene and Protein Expression by Fluprostenol
| Gene/Protein | Effect of Fluprostenol | Cell/Tissue Type | Associated Pathway/Process | Reference |
|---|---|---|---|---|
| MMP-9 | Upregulation | Endometriotic lesions (mouse model) | Tissue Remodeling | nih.gov |
| TIMP-1 | Downregulation | Endometriotic lesions (mouse model) | Tissue Remodeling | nih.gov |
| VEGF | Upregulation (Inferred from PGF2α studies) | Endometrial adenocarcinoma cells | Angiogenesis | aacrjournals.org |
| Fibronectin | Inhibition of CTGF-induced expression | Human trabecular meshwork cells | Anti-fibrosis | uct.ac.za |
| Collagen IV & VI | Inhibition of CTGF-induced expression | Human trabecular meshwork cells | Anti-fibrosis | uct.ac.za |
| MMP-2 Activity | Induction | Human trabecular meshwork cells | Extracellular Matrix Degradation | uct.ac.za |
| Bcl-2 | Upregulation | Endometriotic lesions (mouse model) | Anti-apoptosis | nih.gov |
| Bax | Downregulation | Endometriotic lesions (mouse model) | Anti-apoptosis | nih.gov |
| OVGP1 | Downregulation | Bovine oviductal epithelial cells | Reproductive Physiology | frontiersin.org |
Receptor Desensitization, Internalization, and Trafficking Mechanisms Induced by Fluprostenol
The cellular response to a sustained agonist like Fluprostenol is tightly regulated to prevent overstimulation. This regulation is primarily achieved through receptor desensitization, internalization, and trafficking. For G-protein coupled receptors (GPCRs) like the FP receptor, this process typically involves receptor phosphorylation by GPCR kinases (GRKs), followed by the binding of β-arrestin proteins. nih.gov β-arrestin binding sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization into clathrin-coated pits. researchgate.netacs.org
However, the desensitization and trafficking of the FP receptor in response to agonists present a more nuanced picture. Studies investigating PGF2α and the partial agonist AL-8810 have shown that the FP receptor does not recruit β-arrestin-1 or β-arrestin-2 when stimulated in HEK293 cells. researchgate.net This suggests that, at least in some cellular contexts, the FP receptor may utilize a β-arrestin-independent mechanism for internalization and desensitization. researchgate.net
Intriguingly, the ability of Fluprostenol to induce β-arrestin recruitment appears to be dependent on the receptor's oligomeric state. Research has demonstrated that while the FP receptor alone does not recruit β-arrestins, it gains this ability when it forms a heterodimer with the Angiotensin II Type 1 Receptor (AT1R), a receptor known to strongly recruit β-arrestins. acs.orgresearchgate.net In cells co-expressing both receptors, Fluprostenol was found to asymmetrically recruit β-arrestin 2 to the AT1R-FP heterodimer with a high potency (EC₅₀ in the low nanomolar to picomolar range). researchgate.net This indicates that receptor-receptor interactions can fundamentally alter the trafficking machinery engaged by Fluprostenol.
This context-dependent mechanism highlights the complexity of FP receptor regulation. While the canonical GRK/β-arrestin pathway is a key paradigm for GPCRs, the FP receptor's response to Fluprostenol can be modulated by its interaction with other membrane proteins, leading to different signaling and trafficking outcomes. acs.orgresearchgate.net This has implications for understanding potential tachyphylaxis (rapidly diminishing response) and the long-term effects of Fluprostenol treatment. For instance, agonists for other prostanoid receptors that induce minimal β-arrestin recruitment and internalization have been shown to avoid causing tachyphylaxis. guidetopharmacology.org
Allosteric Modulation of Fluprostenol Receptor Binding and Activity
Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (and agonists like Fluprostenol) binds. researchgate.net This binding event induces a conformational change in the receptor, which can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the binding and/or signaling efficacy of the orthosteric agonist. uct.ac.za
For the FP receptor, specific allosteric modulators have been identified, providing tools to dissect its function and offering novel therapeutic possibilities. The D-amino acid-based oligopeptide PDC31 and its peptidomimetic analogue, PDC113.824, have been characterized as allosteric inhibitors of FP receptor signaling. nih.govnih.govmedchemexpress.com
Detailed studies on PDC113.824 have revealed that it acts as a biased allosteric modulator of PGF2α-induced signaling, a mechanism that would similarly apply to Fluprostenol. uct.ac.za This compound exhibits a fascinating dual activity:
Negative Allosteric Modulation (NAM) of Gα₁₂/RhoA Signaling: PDC113.824 inhibits the PGF2α-mediated activation of the Gα₁₂-dependent Rho/ROCK signaling pathway. This pathway is critical for events like actin remodeling and smooth muscle contraction.
Positive Allosteric Modulation (PAM) of Gαq/PKC Signaling: In contrast, PDC113.824 enhances PGF2α-mediated activation of the Gαq-PKC-ERK1/2 signaling pathway.
Mechanistically, PDC113.824 appears to bias the receptor's coupling preference, favoring Gαq at the expense of Gα₁₂. Furthermore, it acts as a non-competitive modulator by decreasing the dissociation rate of the orthosteric ligand from the receptor, effectively "trapping" the agonist in the binding pocket but altering the subsequent signaling output. This biased signaling offers a way to selectively inhibit certain physiological responses (e.g., myometrial contraction) while preserving or even enhancing others (e.g., MAPK activation). uct.ac.za
Table 2: Allosteric Modulators of the FP Receptor
| Modulator | Type | Mechanism of Action | Effect on PGF2α/Fluprostenol Signaling | Reference |
|---|---|---|---|---|
| PDC31 | Allosteric Inhibitor | Binds to an allosteric site, inhibiting FP receptor signaling. | Inhibits smooth muscle contraction. | nih.gov |
| PDC113.824 | Biased Allosteric Modulator | Binds to an allosteric site, altering G-protein coupling preference and ligand dissociation rate. | Acts as a NAM for Gα₁₂-Rho/ROCK pathway and a PAM for Gαq-PKC/ERK pathway. | nih.govuct.ac.za |
Preclinical Pharmacodynamic and Pharmacokinetic Investigations of Fluprostenol
In Vitro Pharmacodynamic Profiling of Fluprostenol (B1673476)
Cellular Functional Assays in Isolated Tissues and Cell Lines
Fluprostenol's functional activity has been evaluated across various in vitro systems, demonstrating its potent and selective agonism at the FP receptor. In cellular functional assays, fluprostenol consistently stimulates intracellular calcium mobilization in cell lines engineered to express FP receptors, such as cloned human ocular FP receptors, rat aortic smooth muscle (A7r5) cells, and mouse 3T3 cells. tocris.comnih.gov This activity is a hallmark of FP receptor activation, which couples to Gq proteins, leading to the activation of phospholipase C and subsequent generation of inositol (B14025) phosphates (IPs) that mobilize calcium from intracellular stores. nih.govresearchgate.net
Studies on human trabecular meshwork (TM) cells, which are crucial for regulating intraocular pressure, show that fluprostenol is a potent agonist, comparable to other selective FP receptor agonists. nih.govarvojournals.org In these cells, fluprostenol was found to have an EC50 value of 5.2 nM in cellular dielectric spectroscopy assays, which measure changes in cell monolayer impedance. arvojournals.org Furthermore, fluprostenol has been shown to suppress endothelin-induced contractility in TM cells. nih.govnih.gov In human ciliary smooth muscle (CSM) cells, fluprostenol demonstrated an EC50 of 4.2 nM. arvojournals.org
In a neuroblastoma cell line (SH-SY5Y), fluprostenol demonstrated protective effects against neurotoxicity induced by oxidative stress. nih.gov These effects, which included a decrease in intracellular reactive oxygen species, were blocked by the FP receptor antagonist AL-8810, confirming the involvement of the FP receptor. nih.gov Additionally, fluprostenol is an effective inhibitor of rat adipose precursor differentiation in primary cultures, with an IC50 of 3-10 x 10⁻¹¹ M. caymanchem.com
Interactive Table 1: EC50 Values of Fluprostenol in Functional Assays
| Cell Type | Assay Type | EC50 Value (nM) | Reference |
|---|---|---|---|
| Human Trabecular Meshwork (TM) | Cellular Dielectric Spectroscopy | 5.2 | arvojournals.org |
| Human Schlemm's Canal (SC) | Cellular Dielectric Spectroscopy | 5.0 | arvojournals.org |
| Human Ciliary Smooth Muscle (CSM) | Cellular Dielectric Spectroscopy | 4.2 | arvojournals.org |
| Rat A7r5 Cells | Intracellular Calcium Mobilization | 19.1 | tocris.com |
| Mouse 3T3 Cells | Intracellular Calcium Mobilization | 37.3 | tocris.com |
| Cloned Human Ocular FP Receptors | Intracellular Calcium Mobilization | 17.5 | tocris.com |
Enzyme Activity Modulation and Receptor Occupancy Studies
Fluprostenol's primary mechanism of action is its direct interaction with and activation of the FP receptor, rather than modulation of enzyme activity. Receptor binding assays have been crucial in defining its high affinity and selectivity. Fluprostenol potently displaces the binding of radiolabeled PGF2α from FP receptors.
In homogenates of bovine corpus luteum, a tissue rich in FP receptors, fluprostenol showed a high affinity for the [³H]PGF2α binding site. Specific binding studies demonstrated that FP-selective agonists like fluprostenol displace [³H]PGF2α with nanomolar affinities, while agonists for other prostanoid receptor subtypes are significantly less potent. In studies using cloned human and rat FP receptors, fluprostenol inhibited PGF2α binding with IC50 values of 3.5 nM and 7.5 nM, respectively. caymanchem.com Another study reported a Ki value of 49.9 nM for (+)-Fluprostenol at the human FP receptor. tocris.com This high affinity and selectivity for the FP receptor over other prostanoid receptors (DP, EP1, EP3, EP4, IP, and TP) is a key characteristic of fluprostenol. medchemexpress.com
Functional studies have also highlighted fluprostenol's ability to induce the activity of matrix metalloproteinase 2 (MMP-2) in human TM cells. researchgate.net This effect is significant as MMPs are involved in the remodeling of the extracellular matrix. researchgate.net
Interactive Table 2: Receptor Binding Affinity of Fluprostenol
| Receptor/Tissue | Ligand | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Human FP Receptor | PGF2α | IC50 | 3.5 | caymanchem.com |
| Rat FP Receptor | PGF2α | IC50 | 7.5 | caymanchem.com |
| Human FP Receptor | (+)-Fluprostenol | Ki | 49.9 | tocris.com |
| Bovine Corpus Luteum | [³H]PGF2α | Ki | <100 |
Electrophysiological Effects on Ion Channels and Membrane Potentials
The electrophysiological effects of fluprostenol are linked to its activation of the Gq-coupled FP receptor. In some cell types, activation of this pathway can influence ion channel activity and membrane potential. For example, studies in human trabecular meshwork (TM) cells have shown that FP receptor agonists can modulate membrane potential. nih.govresearchgate.net While specific data on fluprostenol's direct effects on individual ion channels is limited, its downstream signaling can impact ion conductances. For instance, the increase in intracellular calcium resulting from FP receptor activation can, in turn, activate calcium-dependent ion channels. mdpi.com
In Vivo Pharmacokinetic Characterization in Animal Models
Pharmacokinetic studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. wuxiapptec.comuni-konstanz.de These studies are typically conducted in rodent and non-rodent species to predict the compound's behavior in humans. uni-konstanz.denih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents and Other Species
Following administration, fluprostenol's pharmacokinetics have been characterized, particularly in rats. A rapid and sensitive method for analyzing fluprostenol in rat plasma was developed using high-performance liquid chromatography and tandem mass spectrometry (LC-MS/MS). researchgate.netsante.fr This method allowed for the definition of the pharmacokinetic profile of fluprostenol following intravenous administration in rats. researchgate.net The use of short columns in the HPLC system enabled a very rapid elution time of approximately 40 seconds for fluprostenol. researchgate.net The assay was linear over three orders of magnitude with a limit of quantitation of 25 pg/mL from a 0.2 mL plasma sample, demonstrating high sensitivity. researchgate.net
While detailed public data on the full ADME profile (distribution to various tissues, primary routes of excretion) of fluprostenol is not extensively available in the provided search results, the development of such robust analytical methods is a prerequisite for conducting these definitive studies in preclinical species like rats and mice. bienta.netenamine.net
Metabolite Identification and Quantification in Biological Matrices
The identification and quantification of metabolites in biological matrices like plasma and urine are critical components of preclinical pharmacokinetic investigations. wuxiapptec.comalwsci.com These studies help to understand the pathways of biotransformation and to identify any major or pharmacologically active metabolites. alwsci.com The standard approach involves using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to separate, identify, and quantify metabolites in complex biological samples. alwsci.comnih.gov
For fluprostenol, while the specific chemical structures of its metabolites are not detailed in the provided search results, the analytical methods established for its quantification in plasma are inherently suitable for metabolite identification. researchgate.netkisti.re.kr Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, as it provides structural information based on the fragmentation patterns of the parent drug and its metabolites. alwsci.com The development of a stable-isotope-dilution assay for fluprostenol further enhances the ability to accurately quantify both the parent compound and its metabolites against the complex background of a biological matrix like rat plasma. researchgate.net
Tissue Distribution and Accumulation Profiles
Preclinical research, including studies on fluprostenol and structurally related prostaglandin (B15479496) analogs, provides insight into its distribution and localization in various tissues. Autoradiographic studies using the radiolabeled free acid of travoprost (B1681362), which is fluprostenol, have been instrumental in identifying tissues with high densities of FP receptors, where the compound is likely to accumulate and exert its effects.
In ocular tissues, high levels of specific binding have been observed in the longitudinal ciliary muscle, the ciliary process, the iris sphincter, and the retina in human eye sections. colab.ws This localization is consistent with the compound's known pharmacodynamic effects on aqueous humor dynamics. Beyond the eye, significant binding has also been demonstrated on granulosa cells within the bovine corpus luteum, indicating a potential role and accumulation in reproductive tissues. colab.ws
Studies on related prostaglandin F2α analogs further inform the potential distribution profile. For instance, after intramuscular administration of ¹⁴C-cloprostenol in pigs, the highest concentrations of radioactivity were detected at the injection site and in the kidneys within 30 minutes, suggesting rapid distribution and a significant role for the kidneys in clearance. europa.eu Furthermore, the pharmacodynamic effects of FP receptor agonists have been extensively studied in the trabecular meshwork (TM) of the eye. researchgate.net In cynomolgus monkeys, long-term administration of the related FP agonist latanoprost (B1674536) led to a decrease in collagen deposits within the TM, indicating that this tissue is a key site of action and, by extension, distribution. researchgate.net
| Compound | Animal Model/Tissue Source | Key Findings | Reference |
|---|---|---|---|
| Fluprostenol (as Travoprost Acid) | Human Eye Sections (in vitro) | High levels of receptor binding in ciliary muscle, ciliary process, iris sphincter, and retina. | colab.ws |
| Fluprostenol (as Travoprost Acid) | Bovine Corpus Luteum (in vitro) | High levels of receptor binding on granulosa cells. | colab.ws |
| Cloprostenol (B1669231) | Pigs (in vivo) | Highest concentrations found in the kidney and at the injection site post-administration. | europa.eu |
| Latanoprost | Cynomolgus Monkeys (in vivo) | Observed effects (decreased collagen) indicate significant interaction with the trabecular meshwork. | researchgate.net |
Biotransformation Pathways and Enzymatic Degradation of Fluprostenol
Fluprostenol, as a synthetic analog of a naturally occurring prostaglandin, is subject to several metabolic processes designed to deactivate and eliminate such lipid compounds. Its biotransformation involves enzymatic pathways common to endogenous prostanoids, including oxidation and conjugation reactions. While fluprostenol is considered a metabolically stable analog of PGF2α, it still undergoes predictable degradation. nih.gov
Cytochrome P450 Metabolism and Glucuronidation
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of many lipids, including prostaglandins (B1171923) and their precursors. abdominalkey.comwikidoc.org While specific data on the CYP isozymes responsible for fluprostenol metabolism are not extensively detailed in the available literature, the metabolic pathways of other prostaglandin analogs provide a relevant model. For example, the metabolism of bimatoprost (B1667075) involves oxidation and N-deethylation, processes often mediated by CYP enzymes, followed by glucuronidation to create more water-soluble metabolites for excretion. ijbcp.com Glucuronidation is a common Phase II conjugation reaction that facilitates the elimination of prostaglandin metabolites. ijbcp.com Given the structural similarities, it is highly probable that fluprostenol undergoes similar oxidative metabolism, potentially mediated by CYP enzymes, followed by conjugation with glucuronic acid.
Beta-Oxidation and Other Catabolic Processes
A primary and well-documented catabolic pathway for both naturally occurring and synthetic prostaglandins is beta-oxidation. google.com This process involves the enzymatic shortening of the alpha (carboxylic acid) chain of the molecule. ijbcp.comgoogle.com Studies on the related prostaglandin analog cloprostenol have identified a dinor acid metabolite, which is formed through a single stage of beta-oxidation. europa.eu The metabolism of travoprost, the isopropyl ester prodrug of fluprostenol, also proceeds via beta-oxidation of the carboxylic acid chain. ijbcp.com
Another key catabolic step for prostaglandins involves the oxidation of the 15-hydroxyl group, a feature critical for biological activity, to a 15-keto metabolite. vulcanchem.com This process significantly reduces the compound's affinity for its receptor. In endometriotic lesions in mouse models, treatment with fluprostenol has been shown to alter the expression of catabolic enzymes, underscoring the relevance of these degradation pathways in vivo. oup.com
| Metabolic Process | Description | Enzymatic System (General) | Reference |
|---|---|---|---|
| Beta-Oxidation | Shortening of the carboxylic acid (alpha) chain, a primary route of inactivation. | Mitochondrial/Peroxisomal Enzymes | ijbcp.comgoogle.com |
| Oxidation of 15-Hydroxyl Group | Conversion of the C-15 alcohol to a ketone (15-keto-fluprostenol), leading to loss of activity. | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | vulcanchem.comoup.com |
| Oxidative Metabolism | General oxidation of the molecule, likely preceding conjugation. | Cytochrome P450 Enzymes | abdominalkey.comijbcp.com |
| Glucuronidation | Phase II conjugation of metabolites to increase water solubility for renal excretion. | UDP-glucuronosyltransferases (UGTs) | ijbcp.com |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Systems
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool in drug development that establishes a quantitative link between the concentration of a drug in the body over time (pharmacokinetics) and the magnitude of its pharmacological effect (pharmacodynamics). nih.govcapes.gov.br In preclinical research, PK/PD modeling helps to optimize study designs, predict efficacy, and translate findings from animal models to clinical scenarios. nih.gov
While specific, published PK/PD models for fluprostenol are not extensively available in the literature, the principles for constructing such a model are well-established. The development of a PK/PD model for fluprostenol in a preclinical system would involve several key steps:
Characterizing Pharmacokinetics: This requires measuring fluprostenol concentrations in relevant biological matrices (e.g., plasma, aqueous humor) over time after administration in an animal model. This data would be used to develop a pharmacokinetic model describing its absorption, distribution, metabolism, and elimination.
Measuring Pharmacodynamic Endpoints: A relevant, quantifiable biological response must be measured. For fluprostenol, this could include direct target engagement, such as FP receptor occupancy, or a downstream biomarker of activity. Examples of potential PD endpoints include changes in intracellular calcium mobilization in target cells, expression of matrix metalloproteinases (MMPs) in the trabecular meshwork, or a physiological outcome like the reduction of intraocular pressure. researchgate.nettocris.com
Integration and Modeling: The PK and PD data are then integrated to build a mathematical model that describes the exposure-response relationship. Common models, such as the Emax model, relate the drug concentration to the effect, characterizing key parameters like the maximum possible effect (Emax) and the concentration required to achieve 50% of the maximum effect (EC50). d-nb.info
For fluprostenol, a preclinical PK/PD model could be used to simulate different scenarios to predict the concentration needed at the site of action (e.g., the ciliary body) to achieve a desired level of a pharmacodynamic response, thereby guiding further preclinical investigation.
Advanced Analytical and Bioanalytical Methodologies for Fluprostenol Research
Chromatographic Techniques for Fluprostenol (B1673476) Quantification
Chromatographic separation is a cornerstone of fluprostenol analysis, enabling its isolation from endogenous substances and other related compounds prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of fluprostenol. When coupled with various detectors, HPLC provides robust and reliable quantification.
Key Research Findings:
A stable-isotope-dilution assay using a short reversed-phase HPLC column (Waters Symmetry ODS, 2.1x10 mm) and tandem mass spectrometry was developed for the rapid and sensitive analysis of fluprostenol in rat plasma. researchgate.net This method achieved a rapid isocratic elution of fluprostenol with a retention time of 40 seconds. researchgate.net
The use of HPLC is crucial for ensuring the quality and purity of fluprostenol and other prostaglandin (B15479496) analogues in various products. nih.gov Methods have been developed for the determination of prostaglandin analogs in cosmetic products using HPLC with tandem mass spectrometry. researchgate.net
Ergosterol quantification, a related area of research, has been successfully performed using an Agilent 1260 Infinity Bioinert HPLC System with a Zorbax StableBond Aq Analytical Guard Column. mdpi-res.com
| Parameter | Value | Reference |
| Column Type | Waters Symmetry ODS | researchgate.net |
| Column Dimensions | 2.1 x 10 mm | researchgate.net |
| Elution Time | 40 seconds | researchgate.net |
| Detection Method | Tandem Mass Spectrometry | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like fluprostenol and its metabolites, derivatization is often required to increase their volatility.
Key Research Findings:
GC-MS has been instrumental in identifying the major urinary metabolites of related prostaglandins (B1171923), such as cloprostenol (B1669231). europa.eu In studies with cloprostenol, GC-MS analysis identified the tetranor acid of 9-keto-cloprostenol and the δ-lactone of the tetranor acid of cloprostenol as major urinary metabolites. europa.eu
A semi-automated 96-well plate solid-phase extraction (SPE) method has been developed for sample preparation of fluprostenol in rat plasma prior to detection by gas chromatography-negative chemical ionization tandem mass spectrometry (GC-NCI-MS-MS). science.govscience.govscience.gov This high-throughput method allows for efficient sample processing.
GC-MS is considered a highly accurate and specific method for measuring prostaglandins, though it can be expensive and time-consuming. For the analysis of F2-isoprostanes, which are isomers of prostaglandin F2α, GC-MS is a method of choice, often requiring preliminary chromatographic separation due to the numerous isomeric forms. researchgate.net
Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in fluprostenol research, providing high sensitivity and structural information for both the parent compound and its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative bioanalysis of drugs and their metabolites, including fluprostenol. kisti.re.kr This technique offers exceptional sensitivity and selectivity. science.gov
Key Research Findings:
A rapid and sensitive LC-MS/MS method was developed for the analysis of fluprostenol in rat plasma, utilizing a short reversed-phase HPLC column. researchgate.net This method achieved a limit of quantitation of 25 pg/mL from a 0.2 mL plasma sample. researchgate.net
LC-MS/MS methods are widely used for the quantitation of drugs in biological samples to assess pharmacokinetic parameters. researchgate.net
Development and validation of LC-MS/MS methods are crucial for the determination and impurity control of fluprostenol. uoa.gr
| Parameter | Value | Reference |
| Limit of Quantitation | 25 pg/mL | researchgate.net |
| Plasma Sample Volume | 0.2 mL | researchgate.net |
| Technique | Stable-isotope-dilution assay | researchgate.net |
Tandem Mass Spectrometry (MSn) for Metabolite Characterization
Tandem mass spectrometry (MSn), which involves multiple stages of mass analysis, is a powerful technique for the structural elucidation of metabolites.
Key Research Findings:
Tandem mass spectrometry allows for the interference-free detection of fluprostenol even under rapid elution conditions. researchgate.net
Metabolite characterization of other complex molecules, such as the anti-cancer agent icotinib, has been successfully achieved using liquid chromatography/quadrupole time-of-flight tandem mass spectrometry. science.gov This highlights the potential of such techniques for detailed metabolite profiling of fluprostenol.
The use of gas chromatography-negative chemical ionization tandem mass spectrometry (GC-NCI-MS-MS) has been employed for the trace analysis of fluprostenol in rat plasma, demonstrating the utility of tandem MS in achieving low detection limits. science.govscience.gov
Spectroscopic Methods in Fluprostenol Research
While chromatography and mass spectrometry are the primary tools for quantification and identification, other spectroscopic methods play a role in the structural elucidation of fluprostenol and related compounds. unt.edu
Key Research Findings:
The structural elucidation of complex natural products, which can be structurally related to prostaglandins, often involves the application of 2D NMR spectroscopy. usp.brusp.br
Spectroscopic, chemical, computational, and single-crystal X-ray diffraction methods have been used to determine the structure of prostaglandin analogues. acs.org
The development of new drugs and the study of their metabolism rely on a variety of spectroscopic methods to analyze ever smaller quantities of organic compounds. theswissbay.ch In the broader field of natural product chemistry, a combination of physical and spectral measurements is essential for structure determination. livre21.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like fluprostenol. wikipedia.orgmdpi.com By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's complex stereochemistry and connectivity. wikipedia.orglibretexts.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together the molecular puzzle.
¹H NMR spectroscopy provides information on the number and types of protons in the fluprostenol molecule, as well as their neighboring protons through a phenomenon called spin-spin coupling. libretexts.org This coupling results in the splitting of NMR signals, which is invaluable for determining the connectivity of the carbon skeleton. libretexts.org Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between protons, helping to define the three-dimensional structure. wikipedia.org
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its functional group and hybridization state. While specific, detailed NMR spectral data for fluprostenol is not extensively published in publicly accessible literature, a hypothetical representation of expected chemical shifts can be constructed based on its known structure.
Hypothetical ¹H and ¹³C NMR Data for Fluprostenol:
| Atom Type | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic Protons | 7.0 - 7.5 | Signals from the trifluoromethylphenoxy group. |
| Olefinic Protons | 5.3 - 5.7 | Protons of the C=C double bond in the alpha chain. |
| Carbinol Protons | 3.5 - 4.2 | Protons attached to carbons bearing hydroxyl groups. |
| Aliphatic Protons | 1.5 - 2.8 | Protons of the cyclopentane (B165970) ring and side chains. |
| Carboxylic Acid Proton | 10 - 12 | Typically a broad singlet, may not be observed depending on the solvent. |
| Aromatic Carbons | 120 - 160 | Carbons of the trifluoromethylphenoxy group. |
| Trifluoromethyl Carbon | ~124 (quartet) | Carbon of the -CF₃ group, split by fluorine atoms. |
| Olefinic Carbons | 125 - 135 | Carbons of the C=C double bond. |
| Carbinol Carbons | 65 - 80 | Carbons bonded to hydroxyl groups. |
This table is illustrative and actual chemical shifts can vary based on solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Identity
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful and accessible techniques used for the qualitative analysis, purity assessment, and identity confirmation of fluprostenol. orgchemboulder.comwebassign.net
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations such as stretching and bending. msu.edu Different functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a unique "fingerprint" of the molecule. webassign.netmsu.edu For fluprostenol, key functional groups that give rise to distinct absorption bands include the hydroxyl (-OH), carboxylic acid (-COOH), carbon-carbon double bond (C=C), and the aromatic ring. The presence and position of these bands can confirm the identity of the compound and indicate its purity. numberanalytics.com
Characteristic IR Absorption Bands for Fluprostenol:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| O-H (Alcohol and Carboxylic Acid) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=C (Alkene) | Stretching | 1640 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. researchgate.nettechnologynetworks.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophores within the molecule. In fluprostenol, the key chromophore is the trifluoromethylphenoxy group. The absorbance at a specific wavelength can be used to determine the concentration of fluprostenol in a solution according to the Beer-Lambert Law. researchgate.net This makes UV-Vis spectroscopy a valuable tool for quantitative analysis and purity checks. biocompare.comnerc.ac.uk
Expected UV-Vis Absorption Data for Fluprostenol:
| Parameter | Value | Notes |
|---|---|---|
| λmax | ~280 nm | Due to the electronic transitions in the aromatic ring. |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental tool for characterizing the interaction of fluprostenol with its target receptors, primarily the prostaglandin F2α (FP) receptor. researchgate.netnih.gov These assays utilize a radiolabeled version of a ligand (a molecule that binds to a receptor) to quantify the binding of unlabeled ligands, such as fluprostenol, to the receptor. nih.govsygnaturediscovery.com
The basic principle involves incubating a preparation of cells or membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (fluprostenol). sci-hub.senih.gov Fluprostenol will compete with the radioligand for binding to the FP receptor. By measuring the amount of radioactivity bound to the receptors at different fluprostenol concentrations, a competition curve can be generated.
From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of fluprostenol required to displace 50% of the radiolabeled ligand. The IC₅₀ value is then used to calculate the binding affinity (Ki) of fluprostenol for the FP receptor. A lower Ki value indicates a higher binding affinity. These assays have demonstrated that fluprostenol is a potent FP receptor agonist. caymanchem.com
Key Parameters in Fluprostenol Radioligand Binding Assays:
| Parameter | Description | Typical Findings for Fluprostenol |
|---|---|---|
| Radioligand | A radioactively labeled molecule that binds to the FP receptor (e.g., [³H]-PGF₂α). | [³H]-PGF₂α or other selective FP receptor radioligands are commonly used. |
| Receptor Source | Cell membranes from tissues or cultured cells expressing the FP receptor. | Often uses recombinant cell lines overexpressing the human FP receptor. |
| IC₅₀ | The concentration of fluprostenol that inhibits 50% of specific radioligand binding. | Low nanomolar range, indicating high potency. |
| Ki (Inhibition Constant) | A measure of the binding affinity of fluprostenol to the FP receptor. | Low nanomolar range, confirming high affinity for the FP receptor. |
Immunoassays and Biosensors for Fluprostenol Detection
Immunoassays and biosensors are highly sensitive and specific methods for the detection and quantification of fluprostenol in various biological samples. promega.com
Immunoassays Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific recognition of an antigen (fluprostenol) by an antibody. promega.comfuture-diagnostics.com In a competitive ELISA for fluprostenol, a known amount of enzyme-labeled fluprostenol competes with the fluprostenol in the sample for binding to a limited number of specific antibody binding sites, which are typically coated on a microplate. caymanchem.com After a washing step to remove unbound components, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color, fluorescence, or luminescence). promega.com The intensity of the signal is inversely proportional to the concentration of fluprostenol in the sample. These kits are commercially available and can detect fluprostenol at very low concentrations, often in the picogram per milliliter (pg/mL) range. caymanchem.com
Characteristics of a Commercial Fluprostenol ELISA Kit:
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Assay Type | Competitive ELISA | caymanchem.comcreative-diagnostics.com |
| Sensitivity (80% B/B₀) | ~16 pg/mL | caymanchem.com |
| Assay Range | 7.8 - 1,000 pg/mL | caymanchem.com |
| Detection Method | Colorimetric (e.g., 405-420 nm) | caymanchem.com |
| Sample Types | Aqueous humor, and potentially other biological fluids after validation. | caymanchem.com |
Biosensors Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological recognition event into a measurable signal. csem.chutrgv.edu For fluprostenol detection, a biosensor might utilize specific antibodies or potentially engineered proteins as the biorecognition element. mdpi.com The transducer could be electrochemical, optical, or piezoelectric, among others. researchgate.net For instance, a fluorescent biosensor could be developed where the binding of fluprostenol to a labeled antibody causes a change in fluorescence intensity. frontiersin.org While the development of specific biosensors for fluprostenol is an active area of research, they hold the promise of providing rapid, real-time, and potentially portable detection systems. csem.chmdpi.com
Role of Fluprostenol in Specific Biological Systems and Preclinical Disease Models
Reproductive Physiology and Endocrinology in Animal Models
Fluprostenol (B1673476) plays a significant role in reproductive processes, primarily through its potent luteolytic activity and its ability to stimulate uterine smooth muscle. researchgate.netveterinaryworld.org
In livestock such as cattle and horses, Fluprostenol is recognized for its powerful luteolytic effects, meaning it can induce the regression of the corpus luteum (CL). researchgate.netnih.gov The corpus luteum is a transient endocrine structure that produces progesterone (B1679170), a hormone essential for maintaining pregnancy. researchgate.net By binding to FP receptors, Fluprostenol initiates a cascade that leads to the breakdown of the CL, causing a sharp decline in progesterone levels. drugbank.comredalyc.org This drop in progesterone allows for the initiation of a new estrous cycle. researchgate.netk-state.edu
This luteolytic action is the basis for its use in the synchronization of estrus in herds, which is crucial for efficient breeding management in the dairy and beef industries. researchgate.netmissouristate.edu In mares, Fluprostenol has been shown to be a highly potent luteolytic agent, effectively inducing estrus in animals with a persistent corpus luteum. nih.gov Clinical trials have demonstrated that a significant percentage of infertile mares with abnormal persistence of luteal function respond to Fluprostenol treatment by showing estrus within a few days. nih.gov The subsequent fertility is generally normal. nih.gov
Beyond its luteolytic effects, Fluprostenol, like other PGF2α analogues, stimulates uterine contractions. hippiatrika.com This myometrial stimulation is also mediated through FP receptors. In mares, both PGF2α and its synthetic analogues, including Fluprostenol, have been shown to stimulate uterine contractions. hippiatrika.com This contractile effect is considered beneficial in managing uterine clearance issues. hippiatrika.com In pregnant rats, however, much higher concentrations of Fluprostenol were required to increase uterine contractions compared to the doses needed for cervical softening, suggesting a degree of selectivity in its actions. nih.gov
Table 1: Effects of Fluprostenol on Reproductive Parameters in Livestock
| Species | Primary Effect | Mechanism of Action | Outcome |
|---|---|---|---|
| Cattle | Luteolysis, Estrus Synchronization | FP receptor agonism, regression of corpus luteum, decreased progesterone. researchgate.netredalyc.org | Return to estrus within 3-5 days. researchgate.net |
| Horses | Luteolysis, Treatment of infertility | Potent FP receptor agonism, lysis of persistent corpus luteum. nih.gov | Induction of estrus, normal subsequent fertility. nih.gov |
| Horses | Uterine Contraction | Stimulation of myometrial FP receptors. hippiatrika.com | Increased uterine contractility. hippiatrika.com |
The influence of Fluprostenol extends to hormonal regulation and fertility in various non-human species, including primates and rodents. In primates, PGF2α is considered a key luteolysin, with the corpus luteum itself being a proposed source of this prostaglandin (B15479496). nih.gov Studies using human luteinizing granulosa cells have shown that Fluprostenol can reduce progesterone levels, an effect that is blocked by inhibitors of the PLC and PKC signaling pathways. nih.gov This indicates that Fluprostenol's luteolytic action is mediated through these intracellular signaling cascades. nih.gov
In rodent models, Fluprostenol has been identified as a more potent luteolytic agent than the naturally occurring PGF2α for terminating pregnancy. caymanchem.com Research in pregnant rats demonstrated that Fluprostenol administration leads to a decrease in serum progesterone concentrations and an increase in 20α-dihydroprogesterone, a metabolite of progesterone. nih.gov Interestingly, it did not alter estradiol (B170435) or relaxin levels. nih.gov The study suggested that the cervical softening effect of Fluprostenol is not a direct action but is mediated indirectly by the ovaries through hormonal changes. nih.gov
Furthermore, research in a mouse model of endometriosis, a condition where tissue similar to the lining of the uterus grows outside the uterus, showed that a selective FP receptor agonist like Fluprostenol could exacerbate the condition. oup.com Conversely, an FP receptor antagonist led to a decrease in the number and size of endometriosis-like lesions. oup.com This highlights the role of the PGF2α pathway in the pathogenesis of this disease. oup.com In Drosophila, the fruit fly, the addition of Fluprostenol to in vitro cultures was able to rescue developmental arrest in follicles, indicating a conserved role for prostaglandin signaling in oogenesis. biologists.com
Table 2: Hormonal and Fertility Effects of Fluprostenol in Non-Human Species
| Species/Model | Effect | Key Findings |
|---|---|---|
| Human Granulosa Cells | Reduced Progesterone Production | Action blocked by PLC and PKC inhibitors. nih.gov |
| Rat (pregnant) | Luteolysis, Hormonal Changes | More potent than PGF2α; decreased progesterone, increased 20α-dihydroprogesterone. nih.govcaymanchem.com |
| Mouse (endometriosis model) | Exacerbation of Lesions | Opposite effect of FP receptor antagonist, highlighting the role of FP signaling. oup.com |
| Drosophila (in vitro) | Rescue of Follicle Development | Rescued developmental arrest, suggesting a conserved role in oogenesis. biologists.com |
Luteolytic Effects and Uterine Contractility in Livestock
Ocular Physiology and Glaucoma Pathophysiology in Animal Models
Fluprostenol is a subject of significant research in ophthalmology, particularly for its effects on intraocular pressure (IOP), a key risk factor for glaucoma.
In various animal models, Fluprostenol has demonstrated a capacity to lower IOP. This effect is primarily attributed to its action as a selective FP receptor agonist. The mechanism involves increasing the outflow of aqueous humor, the fluid that fills the front part of the eye. researchgate.net Mouse models have been particularly useful for studying the ocular hypotensive effects of FP agonists because their aqueous outflow is mainly dependent on the uveoscleral pathway, similar to young monkey eyes. arvojournals.org
Research has shown that FP receptor activation in the ciliary muscle and scleral tissues leads to an increased production of matrix metalloproteinases (MMPs). researchgate.net These enzymes remodel the extracellular matrix within the ciliary body, which is believed to increase the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP. researchgate.net
Aqueous humor dynamics involve the balance between the production of aqueous humor and its drainage from the eye through two primary routes: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway. nih.govunmc.edu Prostaglandin analogues like Fluprostenol are understood to lower IOP mainly by enhancing uveoscleral outflow. researchgate.netnih.gov
Studies on human trabecular meshwork (TM) cells, a key component of the conventional outflow pathway, have revealed that Fluprostenol can counteract the fibrotic effects of connective tissue growth factor (CTGF). researchgate.net CTGF is implicated in the pathology of primary open-angle glaucoma (POAG) by increasing extracellular matrix deposition in the TM, which can impede aqueous outflow. researchgate.net Fluprostenol was found to block these effects and increase the activity of MMP-2, an enzyme that degrades the extracellular matrix. researchgate.net This suggests that Fluprostenol may also promote trabecular outflow, contributing to its IOP-lowering effect. researchgate.net Research using human outflow tissues has shown that bimatoprost (B1667075), another prostaglandin analogue, acts on both trabecular meshwork and Schlemm's canal cells, and that its effects are equipotent to the selective FP agonist Fluprostenol. arvojournals.org
Table 3: Effects of Fluprostenol on Ocular Parameters in Animal Models
| Model System | Effect | Mechanism of Action |
|---|---|---|
| Animal Models (general) | Lowered Intraocular Pressure (IOP) | Enhanced uveoscleral outflow. |
| Mouse Models | IOP Reduction | FP receptor agonism, increased uveoscleral outflow. arvojournals.org |
| Human Trabecular Meshwork Cells | Attenuation of Fibrosis | Blocked fibrotic effects of CTGF, increased MMP-2 activity. researchgate.net |
| Human Outflow Tissues (TM, SC cells) | Decreased Cell Contractility (equipotent to Bimatoprost) | Activation of FP receptors, suggesting a role in modifying conventional outflow. arvojournals.org |
Intraocular Pressure (IOP) Modulation in Experimental Glaucoma Models
Cardiovascular System Research in Animal Models
The cardiovascular effects of Fluprostenol have been investigated in animal models, revealing complex actions on the heart and blood vessels. In neonatal rat cardiomyocytes, Fluprostenol, along with other FP receptor agonists, caused a decrease in the beating rate. plos.orgnih.gov This suggests a negative chronotropic effect mediated by FP receptors in this specific model. plos.org
In a study using Gh/tTG transgenic mice, a model for cardiac failure, activation of the FP receptor by Fluprostenol exacerbated the cardiac phenotype, suggesting a detrimental role for FP receptor signaling in this specific context of heart disease. ahajournals.org Conversely, another study in rats with type 2 diabetes showed that inhibiting FP receptor signaling led to improvements in cardiac parameters, including reduced collagen deposition. ahajournals.org
Research in Sprague-Dawley rats investigated the use of cardiovascular biomarkers. In this context, Fluprostenol was one of the compounds administered to induce changes in blood pressure and heart rate. nih.gov The study found that changes in plasma concentrations of natriuretic peptides (NTproANP and NTproBNP) were inversely correlated with changes in blood pressure, supporting the use of these peptides as biomarkers for detecting functional cardiovascular changes. nih.govoup.com These studies indicate that while FP receptor activation can influence cardiovascular function, the specific effects are highly dependent on the animal model and the underlying physiological or pathological state. ahajournals.orgahajournals.org
Table 4: Cardiovascular Effects of Fluprostenol in Animal Models
| Animal Model | System/Parameter | Observed Effect |
|---|---|---|
| Neonatal Rat Cardiomyocytes | Heart Rate | Decrease in beating rate. plos.orgnih.gov |
| Gh/tTG Transgenic Mice (Cardiac Failure Model) | Cardiac Function | Exacerbation of cardiac failure phenotype. ahajournals.org |
| Rat (Type 2 Diabetes Model) | Cardiac Remodeling | FP receptor inhibition led to reduced collagen and improved signaling. ahajournals.org |
| Sprague-Dawley Rats | Blood Pressure / Biomarkers | Used to induce hypotension; changes in natriuretic peptides correlated with blood pressure changes. nih.govoup.com |
Vasodilatory and Vasoconstrictive Effects in Isolated Vessels
The pharmacological actions of fluprostenol on vascular tone are complex and demonstrate considerable heterogeneity depending on the specific blood vessel, species, and experimental conditions. As a potent and selective prostaglandin F2α (FP) receptor agonist, its effects are primarily mediated through the activation of these receptors, which are known to influence smooth muscle contractility.
In studies on human pulmonary veins, fluprostenol was found to be ineffective at inducing contraction, suggesting that FP receptors are not significantly involved in the contractile regulation of these vessels. researchgate.net This finding indicates a lack of direct vasoconstrictor effect in this part of the human pulmonary circulation.
Conversely, research on isolated bovine trabecular meshwork (BTM), a tissue that influences aqueous humor outflow and is not a traditional blood vessel but shares smooth muscle properties, has shown that fluprostenol can counteract vasoconstriction. Specifically, fluprostenol inhibited the contraction induced by endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. caymanchem.com This inhibitory effect was blocked by an FP receptor antagonist, confirming the mechanism of action. caymanchem.com Notably, fluprostenol did not affect the baseline tension or contractions induced by carbachol (B1668302), suggesting a specific interaction with the ET-1 signaling pathway rather than a general relaxant effect. caymanchem.com
In rat intrapulmonary arteries, fluprostenol mimicked the action of prostaglandin F2α (PGF2α) by causing a significant rise in intracellular calcium concentration ([Ca²⁺]i). pnas.org This elevation in [Ca²⁺]i is a critical prerequisite for smooth muscle contraction. However, at lower concentrations, this biochemical change did not translate into a measurable physical contraction of the arterial tissue. pnas.org This dissociation between calcium mobilization and mechanical response highlights the complexity of the signaling pathways activated by fluprostenol in vascular smooth muscle.
The table below summarizes the varied effects of fluprostenol observed in different isolated vessel and contractile tissue preparations.
| Tissue/Vessel Preparation | Species | Effect of Fluprostenol | Key Findings |
| Pulmonary Veins | Human | Ineffective (No Contraction) | Suggests FP receptors are not primary mediators of contraction in this vessel type. researchgate.net |
| Trabecular Meshwork | Bovine | Inhibition of Endothelin-1 Induced Contraction | Acts as a functional antagonist to a potent vasoconstrictor, mediated via FP receptors. caymanchem.com |
| Intrapulmonary Arteries | Rat | Increased Intracellular Calcium ([Ca²⁺]i) | Mimics PGF2α in elevating [Ca²⁺]i, a key step for contraction, though mechanical contraction was not always observed. pnas.org |
Hemodynamic Alterations in Preclinical Models
In a study utilizing conscious, unrestrained Sprague Dawley rats equipped for telemetry, the administration of fluprostenol was investigated as part of a broader analysis of cardiovascular safety biomarkers. niph.go.jpfrontiersin.org The primary findings from this research demonstrated that fluprostenol induces hypotension. niph.go.jpfrontiersin.org The observed decrease in blood pressure is a key hemodynamic alteration and is consistent with the vasodilatory potential of some prostaglandins (B1171923). The study compared these effects with other vasoactive agents to contextualize the findings. niph.go.jpfrontiersin.org
The table below details the observed hemodynamic effects of fluprostenol in a preclinical rat model.
| Preclinical Model | Parameter Measured | Observed Effect | Reference |
| Sprague Dawley Rat | Blood Pressure | Hypotension (Decrease in blood pressure) | niph.go.jpfrontiersin.org |
| Sprague Dawley Rat | Heart Rate | Not consistently reported as a primary finding | niph.go.jpfrontiersin.org |
Smooth Muscle Pharmacology (Non-Ocular, Non-Uterine) in In Vitro and Animal Models
Gastrointestinal Motility Regulation
While direct studies on fluprostenol's effects on gastrointestinal (GI) motility are limited, its action as a potent FP receptor agonist allows for inferences based on the known roles of the FP receptor and its natural ligand, PGF2α, in the gut. The regulation of GI motility is a complex process involving enteric nerves, smooth muscle cells, and various hormonal signals. nih.gov
Research has established that PGF2α increases the contractility of colonic smooth muscle in several species, including rats, guinea pigs, and humans. tmc.edu This pro-contractile effect is mediated through the FP receptor. tmc.edu Given that fluprostenol is a selective agonist at this same receptor, it is highly probable that it would exert a similar stimulatory effect on intestinal smooth muscle. This suggests a potential role for fluprostenol in increasing the force of contractions in the colon.
Studies on other prostanoids further illustrate the diverse regulation of gut motility. For instance, lubiprostone, which is structurally related to prostaglandins, has been shown to increase the contractility of circular smooth muscles in the small intestine via prostaglandin E receptor 1 (EP₁) mediated pathways. physiology.org In contrast, certain stable prostacyclin (PGI₂) analogues consistently inhibit spontaneous activity in the rat ascending colon. This highlights that different prostanoid receptors can mediate opposing effects on gut motility. Fluprostenol's effects would be specifically channeled through the FP receptor, which is predominantly associated with smooth muscle contraction in the GI tract.
| Agonist | Receptor Target | Effect on Intestinal Smooth Muscle | Species |
| PGF2α (Natural ligand for FP receptor) | FP | Increased contractility | Rat, Guinea Pig, Human tmc.edu |
| Fluprostenol (Inferred effect) | FP | Likely increased contractility | - |
| Lubiprostone | EP₁ | Increased contractility (circular muscle) | Murine physiology.org |
| Prostacyclin (PGI₂) Analogues | IP | Inhibition of spontaneous activity | Rat |
Bronchial Smooth Muscle Effects
Fluprostenol's activity on bronchial smooth muscle has been investigated in several preclinical in vitro models, revealing a capacity to enhance contractile responses. These effects are mediated through its agonistic action on FP receptors.
A key study using isolated bovine tracheal smooth muscle demonstrated that fluprostenol mimics the action of the isoprostane 8-iso-PGE₂. Pre-treatment of the tracheal tissue with fluprostenol at a concentration of 0.1 μM markedly augmented the contractile responses to submaximal concentrations of bronchoconstrictors like carbachol and histamine. This indicates that fluprostenol can induce a state of hyperresponsiveness in the airway smooth muscle, making it more sensitive to contractile stimuli.
Further investigation into the mechanism in bovine trachealis showed that fluprostenol, along with PGF2α, could mimic the augmentation of contractions evoked by electrical field stimulation (EFS). This effect was attributed to a prejunctional action on cholinergic nerve endings, leading to enhanced release of acetylcholine (B1216132), rather than a direct postjunctional effect on the smooth muscle cells. This finding suggests that fluprostenol can amplify bronchoconstriction by modulating neurotransmission.
However, the role of the FP receptor may vary depending on the specific contractile pathway. In a study on guinea pig tracheal preparations, ATP-induced contractions were not suppressed by the selective FP receptor antagonist AL-8810, indicating that FP receptor activation is not the primary mechanism for contractions induced by ATP in this model.
| In Vitro Model | Effect of Fluprostenol | Mechanism |
| Isolated Bovine Tracheal Smooth Muscle | Augmentation of cholinergic and histaminergic contractions. | Postjunctional sensitization of smooth muscle. |
| Isolated Bovine Trachealis | Augmentation of EFS-evoked contractions. | Prejunctional enhancement of acetylcholine release from nerve endings. |
| Isolated Guinea Pig Trachea | FP receptor not primary mediator of ATP-induced contraction. | The specific pathway for ATP-induced contraction does not rely principally on FP receptor activation. |
Inflammatory and Immunomodulatory Effects in Preclinical Models
Modulation of Cytokine Production in Cell Cultures
The immunomodulatory effects of fluprostenol, particularly its influence on cytokine production, have been explored in various in vitro cell culture systems. Prostaglandins are known to have complex and often context-dependent roles in inflammation.
In a study using human airway smooth muscle (HASM) cells, the selective FP receptor agonist fluprostenol was tested for its ability to modulate cytokine release. The results showed that fluprostenol, at concentrations of 1 and 10 μM, failed to augment the release of granulocyte colony-stimulating factor (G-CSF) that was induced by interleukin-1β (IL-1β). This suggests that in this specific cell type, FP receptor activation by fluprostenol does not enhance the production of this particular cytokine.
Research involving macrophages from mice with a genetic deletion of the FP receptor provides further insight. While the absence of the FP receptor in an in vivo atherosclerosis model led to a reduction in the lesional expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β), direct stimulation of isolated peritoneal macrophages from these mice showed a different result. pnas.org FP receptor deletion did not alter the basal or lipopolysaccharide (LPS)-stimulated production of TNF-α, TGF-β, IL-6, or IL-12. pnas.org This indicates that the in vivo effects on cytokine levels may be an indirect consequence of reduced disease progression rather than a direct modulation of macrophage cytokine synthesis by the FP receptor. pnas.org
Conversely, studies on the natural FP receptor ligand, PGF2α, in human myometrial cells have shown that its signaling pathway can lead to the upregulation of pro-inflammatory cytokines and chemokines, including IL-6, IL-8, and CCL5 (RANTES). frontiersin.org As fluprostenol is a potent FP agonist, it could potentially elicit similar pro-inflammatory responses in susceptible cell types, although this requires direct experimental confirmation.
| Cell Type | Stimulus/Condition | Effect of Fluprostenol/FP Receptor Activation | Cytokines Measured |
| Human Airway Smooth Muscle Cells | IL-1β | No augmentation of G-CSF release by fluprostenol. | G-CSF |
| Mouse Peritoneal Macrophages | LPS | FP receptor deletion did not alter cytokine production. pnas.org | TNF-α, TGF-β, IL-6, IL-12 |
| Human Myometrial Cells | PGF2α (natural FP agonist) | Upregulation of expression. frontiersin.org | IL-6, IL-8, CCL5 |
Anti-Inflammatory Actions in Animal Models of Inflammation
Fluprostenol, a potent synthetic analog of prostaglandin F2α (PGF2α), has been investigated for its anti-inflammatory properties in various preclinical animal models. targetmol.com As an agonist for the prostaglandin F receptor (FP receptor), its mechanism of action is closely tied to the complex signaling pathways that govern inflammatory responses. nih.gov
Research in animal models of acute inflammation, such as carrageenan-induced paw edema in rodents, provides a classic framework for evaluating anti-inflammatory agents. jyoungpharm.orgresearchgate.netbrieflands.com The inflammation induced by carrageenan is a biphasic event, where the later phase is largely mediated by the production of prostaglandins, including prostaglandin E2 (PGE2), which contributes significantly to edema and leukocyte mobilization. jyoungpharm.org While direct studies on fluprostenol in this specific model are not extensively detailed in the provided results, the known mechanisms of related compounds suggest that modulating prostaglandin pathways is a key anti-inflammatory strategy. plos.org For instance, other agents have been shown to reduce carrageenan-induced paw edema significantly. glpbio.com
In the context of systemic inflammation, lipopolysaccharide (LPS)-induced models are frequently used. researchgate.netnih.gov LPS, a component of gram-negative bacteria, triggers a strong inflammatory cascade, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. researchgate.netmdpi.comnih.gov Studies on related prostaglandin receptor pathways indicate that targeting these receptors can modulate the inflammatory response to LPS. For example, antagonism of the FP receptor has been shown to attenuate the systemic inflammation induced by LPS in mice, partly by enhancing the production of the anti-inflammatory cytokine IL-10. researchgate.net This suggests that agonism by fluprostenol could also influence these pathways, although the precise effects may differ.
The anti-inflammatory actions of fluprostenol are also relevant in models of neuroinflammation. In experimental animal models of conditions like traumatic brain injury, elevated levels of PGF2α and increased cyclooxygenase-2 (COX-2) activity are observed. nih.gov Research using FP receptor antagonists in these models has demonstrated a reduction in neuroinflammation and associated damage, implying a pro-inflammatory role for the PGF2α/FP receptor pathway in the central nervous system. nih.gov Conversely, in other neurological contexts, FP receptor agonists like fluprostenol have shown protective effects against oxidative stress in neuronal cell lines. nih.gov
The following table summarizes research findings related to the modulation of inflammatory pathways by targeting the FP receptor, which fluprostenol acts upon, in different animal and cellular models.
| Model System | Inflammatory Stimulus | Key Findings Related to FP Receptor Modulation | Implication for Fluprostenol's Potential Action |
| Mouse Model | Lipopolysaccharide (LPS) | Antagonism of the FP receptor attenuated systemic inflammation by reducing pro-inflammatory cytokines and increasing anti-inflammatory IL-10. researchgate.net | As an FP agonist, fluprostenol would interact with this pathway, though its net effect (pro- or anti-inflammatory) in this model requires specific investigation. |
| Rat Osteoblastic Cell Line | N/A | Fluprostenol was the most potent FP agonist tested for inhibiting collagen synthesis, an effect also seen with the pro-inflammatory mediator phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov | Demonstrates potent activity at the FP receptor, which is involved in cellular processes that can be modulated during inflammation. |
| Mouse Model of Traumatic Brain Injury | Mechanical Trauma | FP receptor antagonism decreased hippocampal swelling and improved neurological deficit scores. nih.gov | Suggests the PGF2α/FP receptor pathway can be pro-inflammatory in the context of brain injury. |
| Human Trabecular Meshwork Cells | Connective Tissue Growth Factor (CTGF) | Fluprostenol blocked the fibrotic effects of CTGF and increased the activity of matrix metalloproteinase 2 (MMP2). researchgate.net | Indicates a potential anti-fibrotic and tissue-remodeling role, which is relevant to chronic inflammatory conditions. |
These preclinical findings highlight the complex role of the FP receptor in inflammation. While antagonism of this receptor has shown clear anti-inflammatory effects in some models, the agonist fluprostenol has demonstrated both pro-inflammatory-like and potentially protective or anti-fibrotic actions in others. nih.govresearchgate.netnih.govresearchgate.net This underscores that the ultimate effect of fluprostenol on an inflammatory response is highly dependent on the specific biological system and the nature of the inflammatory challenge.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Fluprostenol Analogues
Systematic Modification of the Prostanoid Core Structure
The prostanoid scaffold consists of a cyclopentane (B165970) ring with two side chains, termed the α-chain and the ω-chain. Modifications to both chains have been systematically explored to optimize activity and selectivity. researchgate.netresearchgate.net
The ω-chain of fluprostenol (B1673476) represents a significant departure from the natural PGF2α. Fluprostenol is chemically named 16-(3-trifluoromethylphenoxy)-17,18,19,20-tetranor PGF2α. google.comgoogle.com This structure incorporates a 16-aryloxy group, specifically a phenoxy ring with a meta-trifluoromethyl substituent, and an oxygen atom that interrupts the lower chain, forming an ether linkage. google.comgoogle.com This modification makes fluprostenol more resistant to metabolic degradation compared to natural PGF2α.
Research has shown that this specific modification is crucial for its potent biological activity. google.comgoogleapis.com The addition of the trifluoromethyl group to the meta position on the phenoxy ring provides a compound with excellent therapeutic effects, such as intraocular pressure (IOP) reduction. google.comgoogleapis.com
Further studies on ω-chain analogues have explored the effects of various substitutions and alterations:
Aromatic Ring Substitution : Analogues like Cloprostenol (B1669231), which features a chlorine atom instead of a trifluoromethyl group at the meta position of the phenoxy ring, also exhibit significant activity. google.comgoogle.com
Carbon-only ω-chains : Analogues such as 17-phenyl-18,19,20-trinor PGF2α, where the ω-chain is composed entirely of carbon atoms with a terminal phenyl group, have been synthesized. google.comgoogle.com These studies explored the effects of chain length and substitutions on the phenyl ring. google.comgoogle.com
Saturation of Double Bonds : The 13,14-dihydro analogue of 17-phenyl-18,19,20-trinor PGF2α was found to have a favorable separation of desired effects from side effects. google.comgoogle.com
Heteroatom Replacement : A series of 13-oxa prostaglandin (B15479496) analogues, where the carbon at position 13 is replaced by an oxygen atom, were designed to optimize topical activity. nih.gov One such analogue, AL-16082, demonstrated potent FP agonist activity. nih.gov
Table 1: Impact of ω-Chain Modifications on Prostaglandin Analogue Activity This table is interactive. Click on the headers to sort the data.
| Analogue | ω-Chain Modification | Reported Impact on Activity | References |
|---|---|---|---|
| Fluprostenol | 16-(3-trifluoromethylphenoxy)-17,18,19,20-tetranor | Potent FP receptor agonist; effective luteolytic agent and IOP reducer. | google.com, caymanchem.com |
| Cloprostenol | 16-(3-chlorophenoxy)-17,18,19,20-tetranor | Potent FP receptor agonist with significant IOP reduction. | google.com, google.com |
| 17-phenyl-18,19,20-trinor PGF2α Isopropyl Ester | Carbon-only chain with terminal phenyl group | Displayed a superior separation of toward and untoward activities. | google.com, google.com |
| 13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α Isopropyl Ester | Saturated 13-14 bond and terminal phenyl group | Displayed an even more favorable separation of activities. | google.comgoogle.com |
| AL-16082 | 13-oxa substitution | Potent prostaglandin FP agonist (EC50 of 1.9 nM). | nih.gov |
The α-chain, which terminates in a carboxylic acid group, is also a critical determinant of receptor interaction. Modifications to this chain, such as the esterification of the carboxylic acid to form a prodrug (e.g., fluprostenol isopropyl ester), are common strategies to improve pharmacokinetic properties like corneal penetration. caymanchem.comgoogleapis.com The ester is then hydrolyzed in the eye to the biologically active free acid. ebi.ac.ukebi.ac.uk
Structural studies of the FP receptor have provided detailed insights into the role of the α-chain. The terminal carboxyl group is essential for high-affinity binding, as it forms a salt bridge with a highly conserved arginine residue (R2917.40) and hydrogen bonds with other amino acids (T184EL2 and Y922.65) in the receptor's binding pocket. nih.gov Mutations in these receptor residues significantly decrease the binding affinity of PGF2α. nih.gov While these electrostatic interactions are a primary driver for potency, the hydrophobic character of the rest of the chain also contributes to binding. nih.gov
ω-Chain Modifications and their Impact on Activity
Stereochemical Influence on Pharmacological Activity and Receptor Binding
Prostaglandins (B1171923) are characterized by a high degree of stereochemical complexity, with multiple chiral centers on the cyclopentane ring and the ω-chain. The precise spatial arrangement of these functional groups is paramount for effective receptor binding and activation.
Fluprostenol is a synthetic analogue of PGF2α, and its structure retains the critical stereochemistry of the natural prostaglandin, including the hydroxyl groups at positions 9, 11, and 15. caymanchem.comgoogle.com The INN-assigned compound fluprostenol is a racemic mixture of two enantiomers. guidetopharmacology.org However, the pharmacological activity resides primarily in one of the enantiomers, which is often referred to as optically active fluprostenol. caymanchem.comguidetopharmacology.org This active enantiomer would be expected to have twice the potency of the racemic mixture. caymanchem.com For instance, optically active fluprostenol inhibits PGF2α binding to human and rat FP receptors with IC₅₀ values of 3.5 nM and 7.5 nM, respectively. caymanchem.com This highlights the stereospecificity of the FP receptor, which can clearly distinguish between enantiomers.
Table 2: Receptor Binding Affinity of Optically Active Fluprostenol This table is interactive. Click on the headers to sort the data.
| Receptor Species | Assay Type | Measured Value (IC₅₀) | References |
|---|---|---|---|
| Human | PGF2α Binding Inhibition | 3.5 nM | caymanchem.com |
| Rat | PGF2α Binding Inhibition | 7.5 nM | caymanchem.com |
Computational Chemistry and Molecular Modeling in Fluprostenol Analogue Design
Computational techniques have become indispensable tools in modern drug discovery, allowing for the rational design of new analogues with improved properties. nih.govnih.gov These methods are used to predict and analyze the interactions between a ligand, such as fluprostenol, and its biological target. researchgate.net
Two primary computational strategies are employed in drug design: ligand-based and structure-based approaches. nih.gov
Ligand-Based Drug Design (LBDD) : This approach is utilized when the three-dimensional structure of the target receptor is unknown. nih.gov It relies on studying a set of known active ligands to derive a pharmacophore model. researchgate.net A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For fluprostenol analogues, this would involve mapping the key features of the prostanoid structure, such as the positions of the hydroxyl groups, the carboxylic acid, and the hydrophobic ω-chain, to understand the requirements for FP receptor activation. researchgate.netnih.gov
Structure-Based Drug Design (SBDD) : With the increasing availability of high-resolution structures of G protein-coupled receptors, including cryo-EM structures of the FP receptor, SBDD has become a powerful tool. nih.govnih.gov This method uses the 3D structure of the receptor's binding site to design ligands with high affinity and selectivity. nih.gov Molecular docking, a key SBDD technique, can be used to predict the preferred binding pose of a fluprostenol analogue within the FP receptor's binding pocket and to estimate its binding affinity. researchgate.net This allows for the rationalization of the selectivity of different analogues and guides the design of new compounds with improved interactions. researchgate.net For example, docking studies can help explain why the bulky, substituted aromatic ring in the ω-chain of fluprostenol enhances its potency and selectivity. nih.gov
Molecular Dynamics (MD) simulations provide a powerful method to study the time-dependent behavior of molecular systems, offering a "movie" of the interactions between a ligand and its receptor rather than a static picture. researchgate.netmdpi.com By simulating the physical movements of atoms and molecules over time, MD can reveal crucial information about the stability of a ligand-receptor complex, the conformational changes that occur upon binding, and the dynamics of the binding process. researchgate.netmdpi.com
In the context of fluprostenol, MD simulations of the fluprostenol-FP receptor complex can:
Assess the stability of the binding pose predicted by docking. researchgate.net
Identify key amino acid residues that form stable and persistent interactions with the ligand.
Reveal how the binding of fluprostenol induces conformational changes in the receptor, leading to its activation and the initiation of downstream signaling pathways. mdpi.com
Provide insights into the role of water molecules and ions in the binding process.
These simulations have become a mature technique for understanding macromolecular structure-to-function relationships and play an increasingly important role in computer-aided drug design. researchgate.netrowan.edu
Emerging Research Areas and Advanced Methodologies in Fluprostenol Studies
Omics Technologies in Fluprostenol (B1673476) Research (e.g., Transcriptomics, Proteomics, Metabolomics)
Omics technologies provide a holistic view of the molecular landscape, enabling researchers to move beyond single-pathway analysis to a systems-level understanding of a drug's impact. The integration of transcriptomics, proteomics, and metabolomics offers a powerful approach to elucidate the complex biological responses induced by Fluprostenol. scientificarchives.com These fields capture the dynamic expression of genes (transcriptomics), the entire protein complement (proteomics), and the profile of small-molecule metabolites (metabolomics) within a cell or organism at a specific point in time. genoskin.comask-force.org
In research related to Fluprostenol and its receptor, the Prostaglandin (B15479496) F Receptor (PTGFR), omics approaches have begun to yield significant findings. For instance, full transcriptional sequencing has been employed to identify characteristic genes in disease states, noting that compounds including Fluprostenol target PTGFR. frontiersin.org This transcriptomic approach helps to understand the gene regulatory networks influenced by Fluprostenol's binding to its receptor.
Metabolomic studies, often combined with proteomics, are revealing how Fluprostenol can influence metabolic pathways. A study integrating proteomic and metabolomic data to investigate lipid metabolism identified Fluprostenol serinol amide as a relevant metabolite, correlating its levels with the expression of specific proteins involved in fatty acid and steroid biosynthesis pathways. mdpi.com Such multi-omics analyses are crucial for explaining metabolic changes at a systemic level and can connect the transcriptional and proteomic changes to functional metabolic outcomes. nih.gov
The general application of these technologies in related fields underscores their potential for Fluprostenol research. unil.ch By creating comprehensive datasets, researchers can identify novel biomarkers, characterize complex biochemical systems, and clarify the pathophysiological processes influenced by Fluprostenol. scientificarchives.com
| Omics Technology | Application in Fluprostenol-Related Research | Key Findings/Potential Insights |
| Transcriptomics | Identification of genes targeted or modulated by Fluprostenol. | Revealed that Fluprostenol targets the Prostaglandin F Receptor (PTGFR) gene, providing a basis for understanding its mechanism in specific tissues. frontiersin.org |
| Proteomics | Analysis of protein expression changes following Fluprostenol administration. | Can identify enzymes and regulatory proteins directly or indirectly affected by Fluprostenol's signaling cascade. ask-force.org |
| Metabolomics | Profiling of metabolites to understand systemic effects. | Integrated analysis identified "Fluprostenol serinol amide" and linked it to changes in lipid metabolism pathways. mdpi.com |
| Multi-Omics Integration | Combining data from transcriptomics, proteomics, and metabolomics. | Provides a comprehensive view from gene to metabolite, linking Fluprostenol's receptor engagement to functional biological outcomes. mdpi.comnih.gov |
Advanced Imaging Techniques for In Vivo Distribution and Target Engagement
Understanding where a compound travels in the body and how it interacts with its target in a living organism is fundamental to research. Advanced in vivo imaging techniques are increasingly being applied to visualize and quantify these processes with high sensitivity and resolution. advinus.comnih.gov While studies specifically imaging Fluprostenol are emerging, the application of these techniques to other prostaglandin analogues demonstrates their powerful utility.
Techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be combined (PET-MRI) to provide detailed spatial and temporal information on the distribution of drug delivery platforms in vivo. uq.edu.au For a compound like Fluprostenol, this could mean tracking its accumulation in target tissues, such as the eye or uterus, and assessing its engagement with prostanoid receptors. Nuclear medicine imaging, including PET and gamma scintigraphy, allows for the radiolabeling of drug molecules to visualize their release, biodistribution, and uptake in real-time. diva-portal.org
Fluorescence imaging is another key modality. In ophthalmology research, hyperspectral imaging combined with quantum dot nanotracer technology has been used to map the lymphatic drainage pathway for the prostaglandin analogue latanoprost (B1674536), providing the first evidence that it enhances this outflow route. nih.gov Similar approaches could be used to precisely track Fluprostenol's path and mechanism of action in lowering intraocular pressure. Super-resolution microscopy (SRM) techniques, such as STORM and PALM, are pushing the boundaries of imaging, enabling the study of drug dynamics at the subcellular level to better understand mechanisms of action and target efficacy in vivo. nih.gov
| Imaging Technique | Principle & Application | Relevance to Fluprostenol Research |
| PET-MRI | Combines the high sensitivity of Positron Emission Tomography with the high-resolution anatomical detail of Magnetic Resonance Imaging. uq.edu.au | Could provide comprehensive in vivo data on Fluprostenol's biodistribution and accumulation in specific tissues and organs. uq.edu.au |
| Quantum Dot (QD) Imaging | Uses semiconductor nanocrystals as fluorescent probes for in vivo imaging. nih.gov | A QD-conjugated Fluprostenol could allow for precise tracking of its movement and target engagement, particularly in ocular research. nih.govnih.gov |
| Fluorescence Imaging | Detects fluorescence emission from fluorophores in living animals to visualize biological processes. nih.gov | Can be used to monitor the physiological response to Fluprostenol, for example by imaging changes in extracellular matrix proteins in the cornea. arvojournals.org |
| Super-Resolution Microscopy (SRM) | Overcomes the diffraction limit of light microscopy to visualize subcellular structures and molecular interactions. nih.gov | Enables detailed investigation of Fluprostenol's interaction with the FP receptor on the cell membrane and subsequent intracellular signaling events. nih.gov |
Gene Editing and Knockout Models for Prostanoid Receptor Research
The precision of gene-editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the study of drug-receptor interactions. nih.gov By specifically targeting and modifying the genes that code for prostanoid receptors, researchers can definitively establish the role of these receptors in mediating the effects of ligands like Fluprostenol.
The primary target for Fluprostenol is the Prostaglandin F Receptor (PTGFR). frontiersin.org Gene-editing tools allow for the creation of cell lines or animal models where the PTGFR gene is knocked out or altered. genscript.com These models are invaluable for confirming that the physiological effects of Fluprostenol are indeed mediated through this specific receptor. For example, if Fluprostenol fails to elicit a response in a PTGFR-knockout model, it provides strong evidence for its receptor specificity. Studies in insects using CRISPR/Cas9 to create deletion mutants of prostaglandin receptors have successfully linked these receptors to specific immune and reproductive functions. researchgate.netnih.gov
Furthermore, CRISPR-based technologies are not limited to gene knockout. CRISPR activation (CRISPRa) systems can be used to increase the expression of a specific receptor, such as PTGFR. origene.com This allows researchers to study the effects of receptor upregulation on cellular sensitivity and response to Fluprostenol. These genetic tools are essential for dissecting the complex signaling pathways involved in prostanoid physiology and pharmacology. nih.gov
| Technology/Model | Description | Application in Prostanoid Research |
| CRISPR/Cas9 Knockout | A gene-editing tool that creates a double-strand break in DNA to inactivate a target gene, such as PTGFR. genscript.com | Creates models lacking the FP receptor to validate that Fluprostenol's effects are receptor-dependent and to study the receptor's role in physiology. researchgate.netnih.gov |
| CRISPR Activation (CRISPRa) | A modified CRISPR system that increases the transcription and expression of a target gene without altering the DNA sequence. origene.com | Used to upregulate PTGFR expression to investigate the consequences of increased receptor density on Fluprostenol's efficacy and signaling. origene.com |
| Knockout Animal Models | Animals (e.g., mice) in which a specific gene has been inactivated. | Studies in FP receptor knockout mice have shown the receptor's importance in pulmonary fibrosis, providing a rationale for investigating FP antagonists. acs.org |
Nanotechnology-Based Delivery Systems for Research Applications
Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as poor solubility and low bioavailability. nih.gov For research applications, nanotechnology-based delivery systems can provide sustained and targeted release of compounds like Fluprostenol, enabling more controlled experimental conditions and potentially enhancing therapeutic effects. frontiersin.orgnih.gov
Various nanocarriers are being explored for the delivery of prostaglandin analogues:
Nanoemulsions: These systems can enhance the solubility and penetration of oily compounds like some prostaglandins (B1171923). nih.gov They offer advantages such as prolonged retention time on the cornea and sustained drug release. nih.gov
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Their amphiphilic nature can facilitate fusion with cell membranes, enhancing drug penetration. researchgate.net
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be formulated into nanoparticles for sustained drug release, offering prolonged action and reduced dosing frequency in research models. tandfonline.com
These systems are particularly relevant in ophthalmic research, where overcoming the eye's natural barriers is a major challenge. dovepress.com By encapsulating Fluprostenol in a nanocarrier, researchers can achieve more consistent and localized delivery to ocular tissues, leading to more reliable data in studies on intraocular pressure and other physiological parameters. tandfonline.com
| Nanotechnology Platform | Description | Research Application for Fluprostenol |
| Nanoemulsions | Oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. dovepress.com | Improves solubility and corneal penetration of Fluprostenol for ophthalmic studies, ensuring sustained release and improved bioavailability. nih.gov |
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. nih.gov | Can encapsulate Fluprostenol to enhance its delivery across biological membranes and target specific ocular tissues. researchgate.net |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers (e.g., PLGA). tandfonline.com | Enables controlled, sustained release of Fluprostenol, allowing for long-term effect studies with reduced administration frequency. tandfonline.com |
| Nanosuspensions | Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. dovepress.com | Increases the surface area of poorly soluble compounds, potentially improving dissolution rate and bioavailability for research formulations. |
In Silico Modeling and Artificial Intelligence in Fluprostenol Research
Computational approaches, including in silico modeling and artificial intelligence (AI), are accelerating pharmaceutical research by predicting compound properties, activities, and potential toxicities. researchgate.net These methods are increasingly being applied to prostaglandin analogues like Fluprostenol.
In silico modeling, such as Quantitative Structure-Activity Relationship (QSAR) analysis, uses computer models to correlate a compound's chemical structure with its biological activity. nih.gov Regulatory bodies have used QSAR models to gain insights into the potential toxicities of prostaglandin analogues, including Fluprostenol, by assessing endpoints like skin sensitization and mutagenicity. europa.eu This allows for early-stage hazard identification.
Molecular docking, another computational technique, simulates the interaction between a ligand (Fluprostenol) and its receptor (PTGFR). This can predict binding affinity and identify key amino acid residues involved in the interaction, guiding the design of new analogues with improved selectivity or potency. uit.no
Furthermore, AI and machine learning algorithms are being used to analyze large datasets from various sources, including omics studies and clinical trials, to identify novel drug-target relationships and predict therapeutic outcomes. researchgate.net Computational drug repositioning screens have identified Fluprostenol as a compound with potential activities beyond its current uses. chemrxiv.org These powerful computational tools provide a cost-effective and rapid means to generate hypotheses, prioritize experimental work, and deepen the understanding of Fluprostenol's pharmacology. mdpi.com
| Methodology | Description | Application in Fluprostenol Research |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) Statistical models that relate the chemical structure of a molecule to its biological activity. nih.gov | Used to predict the potential toxicity and adverse effects of Fluprostenol and other prostaglandin analogues based on their molecular features. europa.eu |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uit.no | Simulates the binding of Fluprostenol to the PTGFR receptor to understand its binding mode and affinity, aiding in the design of novel analogues. uit.no |
| Machine Learning / AI | Algorithms that can learn from large datasets to make predictions and identify patterns. researchgate.net | Can be used for drug repositioning studies to find new potential applications for Fluprostenol and to build predictive models for its bioactivity. researchgate.netchemrxiv.org |
| Homology Modeling | A technique used to create a 3D model of a protein's structure based on the known structure of a related protein. uit.no | Can be used to build a model of the PTGFR receptor if its experimental structure is unknown, enabling subsequent docking studies with Fluprostenol. |
Q & A
Q. What experimental methodologies are recommended for assessing Fluprostenol’s receptor affinity and selectivity?
Fluprostenol’s receptor binding can be evaluated using competitive binding assays with radiolabeled PGF2α. For human and rat PGF2α receptors, IC₅₀ values are determined via displacement curves (3.5 nM and 7.5 nM, respectively) . Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate using cell lines expressing recombinant receptors. Receptor selectivity should be confirmed against other prostanoid receptors (DP, IP, TP) using similar assays, as Fluprostenol’s FP-receptor specificity is critical for interpreting downstream effects .
Q. How should Fluprostenol be handled and stored to ensure stability in laboratory settings?
Fluprostenol is light-sensitive and should be stored at -20°C in ethanol solution. For in vitro use, prepare working aliquots to avoid repeated freeze-thaw cycles. Solubility in DMSO or DMF (≥20 mg/mL) makes it suitable for cell-based assays, but final solvent concentrations must be minimized (e.g., <0.1% v/v) to avoid cytotoxicity . Include solvent-only controls in experiments.
Q. What are the primary cellular models for studying Fluprostenol’s role in adipocyte differentiation and glaucoma-related pathways?
- Adipocyte differentiation : Use primary cultures of neonatal rat preadipocytes. Fluprostenol inhibits differentiation via FP-receptor activation, measurable through lipid accumulation assays (e.g., Oil Red O staining) and adipogenic marker expression (e.g., PPARγ) .
- Glaucoma models : Bovine trabecular meshwork or ciliary muscle tissues can assess Fluprostenol’s contractile effects, mimicking intraocular pressure regulation .
Advanced Research Questions
Q. How can contradictory findings about Fluprostenol’s effects across different cell types or species be reconciled?
Discrepancies may arise from species-specific receptor isoforms, cell-type-dependent signaling pathways, or experimental conditions (e.g., agonist concentration, exposure time). For example:
- In myocardial cells, Fluprostenol increases contractility via MLC-2 phosphorylation without cAMP/PKA pathway activation, unlike β-adrenergic agonists .
- In cementoblastic cells, it promotes mineralization, contrasting its inhibitory role in adipogenesis .
Methodological considerations : Perform dose-response curves, validate receptor expression (e.g., qPCR, Western blot), and compare results across multiple models. Use pathway-specific inhibitors (e.g., Rho kinase inhibitors) to isolate mechanisms .
Q. What statistical approaches are appropriate for analyzing Fluprostenol’s dose-dependent effects in functional assays?
- Nonlinear regression : Fit dose-response data to sigmoidal curves (e.g., log[agonist] vs. response) to calculate EC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups in multi-condition experiments (e.g., Fluprostenol vs. other prostanoids).
- Error propagation : Account for variability in biological replicates and analytical subsampling, especially in tissue-based studies .
Q. How can researchers address potential off-target effects of Fluprostenol in complex in vivo systems?
- Genetic knockdown/knockout models : Use FP-receptor-deficient animals to confirm on-target effects.
- Pharmacological antagonists : Co-administer FP-receptor blockers (e.g., AL-8810) to validate specificity.
- Omics profiling : Transcriptomic or proteomic analyses can identify unintended pathways affected by Fluprostenol .
Experimental Design and Reproducibility
Q. What steps ensure reproducibility of Fluprostenol studies, particularly in multi-laboratory collaborations?
- Detailed protocols : Report exact concentrations, solvent vehicles, and incubation times. For in vivo studies, specify animal strain, age, and administration routes.
- Reference standards : Use commercially available Fluprostenol with ≥95% purity and batch-specific certificates .
- Data transparency : Share raw data (e.g., dose-response curves, phosphorylation assays) in supplemental materials, adhering to journal guidelines .
Q. How should researchers design experiments to investigate Fluprostenol’s dual roles in pro-inflammatory and tissue-remodeling processes?
- Time-course studies : Separate acute (e.g., contractility) and chronic (e.g., mineralization) effects.
- Co-culture systems : Model cell-cell interactions (e.g., adipocytes and macrophages) to mimic physiological contexts.
- Multi-parametric endpoints : Combine functional assays (e.g., tissue contraction) with molecular markers (e.g., COX-2, TGF-β) .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion of Fluprostenol data in research publications?
- Relevance to hypothesis : Exclude exploratory data unless directly addressing the research question.
- Statistical rigor : Report p-values, confidence intervals, and effect sizes. For negative results, provide power analysis to confirm adequacy of sample size .
- Ethical compliance : Disclose animal or human subject approvals and conflicts of interest .
Q. How can meta-analyses reconcile conflicting findings about Fluprostenol’s therapeutic potential across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
